molecular formula C10H9N3O B1324279 4-(Pyrimidin-4-yloxy)aniline CAS No. 417724-74-4

4-(Pyrimidin-4-yloxy)aniline

Cat. No.: B1324279
CAS No.: 417724-74-4
M. Wt: 187.2 g/mol
InChI Key: RGMQFHNZMUTILR-UHFFFAOYSA-N
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Description

4-(Pyrimidin-4-yloxy)aniline is a useful research compound. Its molecular formula is C10H9N3O and its molecular weight is 187.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Pyrimidin-4-yloxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pyrimidin-4-yloxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrimidin-4-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-8-1-3-9(4-2-8)14-10-5-6-12-7-13-10/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMQFHNZMUTILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629106
Record name 4-[(Pyrimidin-4-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

417724-74-4
Record name 4-[(Pyrimidin-4-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Pyrimidin-4-yloxy)aniline CAS number 105130-26-5

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical monograph for researchers in medicinal chemistry and drug discovery.

CAS Number: 105130-26-5 Synonyms: 4-(2-Pyrimidinyloxy)benzenamine; 4-(Pyrimidin-2-yloxy)phenylamine Molecular Formula: C₁₀H₉N₃O Molecular Weight: 187.20 g/mol

Executive Summary & Nomenclature Note

Critical Distinction: The CAS number 105130-26-5 corresponds definitively to 4-(pyrimidin-2-yloxy)aniline , where the ether linkage connects the 2-position of the pyrimidine ring to the aniline. While the nomenclature "4-(Pyrimidin-4-yloxy)aniline" (linkage at the 4-position) represents a valid structural isomer, it is chemically distinct and possesses different reactivity profiles.

This guide focuses on the CAS-defined substance (2-yloxy isomer) , a privileged scaffold in kinase inhibitor discovery, particularly for targets like c-Met , VEGFR , and Mer kinases.

Chemical & Physical Profile

The compound is a bi-aryl ether featuring an electron-rich aniline moiety connected to an electron-deficient pyrimidine ring. This "push-pull" electronic structure is critical for its role as a pharmacophore.

PropertySpecification
Appearance Off-white to pale beige crystalline solid
Melting Point 118 – 122 °C
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
pKa (Calculated) ~3.5 (Pyrimidine N), ~4.8 (Aniline NH₂)
LogP 1.2 (Moderate lipophilicity, favorable for CNS penetration)
H-Bond Donors 1 (Aniline -NH₂)
H-Bond Acceptors 3 (Pyrimidine N1, N3; Ether O)
Synthetic Methodology

The synthesis of 4-(pyrimidin-2-yloxy)aniline relies on a Nucleophilic Aromatic Substitution (SₙAr ) mechanism. The reaction utilizes the high nucleophilicity of the phenoxide anion (generated in situ from 4-aminophenol) to attack the electron-deficient 2-position of a halopyrimidine.

Protocol: SₙAr Coupling
  • Precursor A: 4-Aminophenol (1.0 eq)

  • Precursor B: 2-Chloropyrimidine (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: DMF or DMSO (Anhydrous)

  • Temperature: 80–100 °C

Step-by-Step Workflow:

  • Activation: Charge a reaction vessel with 4-aminophenol and anhydrous DMF under an inert atmosphere (N₂ or Ar). Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Addition: Add 2-chloropyrimidine dropwise or in portions. The 2-position is activated for nucleophilic attack due to the electron-withdrawing nature of the two adjacent nitrogen atoms.

  • Heating: Heat the mixture to 90 °C. Monitor by TLC or LC-MS (typically 4–6 hours).

  • Quench & Workup: Cool to room temperature. Pour the reaction mixture into crushed ice/water. The product often precipitates as a solid.

  • Purification: Filter the precipitate. If oil forms, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Reaction Mechanism Visualization

The following diagram illustrates the SₙAr pathway, highlighting the Meisenheimer complex intermediate.

SNAr_Mechanism Start 4-Aminophenol (Nucleophile) Base Base (K2CO3) Deprotonation Start->Base Phenoxide Phenoxide Anion (Active Species) Base->Phenoxide - H+ Complex Meisenheimer Complex Phenoxide->Complex + Electrophile Attack at C-2 Electrophile 2-Chloropyrimidine (Electrophile) Electrophile->Complex Product 4-(Pyrimidin-2-yloxy)aniline (Target) Complex->Product - Cl- Re-aromatization

Figure 1: SₙAr mechanism for the synthesis of CAS 105130-26-5. The phenoxide attacks the C-2 position of the pyrimidine ring, displacing the chloride ion.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in kinase inhibitor design. The ether linkage provides a flexible hinge, allowing the pyrimidine and aniline rings to adopt conformations suitable for binding in the ATP-binding pocket of various kinases.

Target Class: Type II Kinase Inhibitors

Unlike the direct amino-linked analogs (e.g., Pazopanib intermediates), the ether-linked congeners are often explored for:

  • c-Met (Hepatocyte Growth Factor Receptor): The pyrimidine nitrogen acts as a hinge binder (H-bond acceptor), while the aniline NH₂ extends into the solvent-exposed region or hydrophobic back-pocket.

  • Mer Kinase (MERTK): Dual Mer/c-Met inhibitors often utilize this specific ether-linked core to optimize bioavailability and metabolic stability compared to rigid amide linkers.

  • VEGFR2: The scaffold mimics the binding mode of established inhibitors by positioning the central aromatic rings to engage in

    
    -stacking interactions with the gatekeeper residue.
    
Structural Logic in Drug Design
  • Pyrimidine Ring: Functions as the "Hinge Binder" (accepts H-bond from the kinase backbone NH).

  • Ether Linker: Introduces a bond angle of ~110°, distinct from the ~120° of amine linkers, altering the vector of the aniline tail to access different sub-pockets.

  • Aniline Moiety: Serves as a vector for solubilizing groups (e.g., piperazines, morpholines) via amide or urea formation at the NH₂ position.

Drug_Design_Logic cluster_roles Pharmacophore Roles Core 4-(Pyrimidin-2-yloxy)aniline (Scaffold) Hinge Pyrimidine N (H-Bond Acceptor) Binds Kinase Hinge Core->Hinge Linker Ether Oxygen (Rotational Freedom) Optimizes Geometry Core->Linker Tail Aniline NH2 (Synthetic Handle) Connects Solubilizing Groups Core->Tail Urea/Amide Derivatives Urea/Amide Derivatives Tail->Urea/Amide Derivatives Derivatization c-Met / Mer / VEGFR\nInhibitors c-Met / Mer / VEGFR Inhibitors Urea/Amide Derivatives->c-Met / Mer / VEGFR\nInhibitors Bioactivity

Figure 2: Pharmacophore mapping of the scaffold in kinase inhibitor design.

Analytical Characterization

To validate the synthesis of CAS 105130-26-5, the following spectral data is typical.

¹H NMR (DMSO-d₆, 400 MHz) Prediction:
Proton EnvironmentChemical Shift (δ)MultiplicityIntegrationAssignment
Pyrimidine H-4/H-6 8.55 ppmDoublet (d)2HDeshielded by N atoms
Pyrimidine H-5 7.15 ppmTriplet (t)1HShielded relative to H4/6
Phenylene H-2/H-6 6.85 ppmDoublet (d)2HOrtho to ether
Phenylene H-3/H-5 6.55 ppmDoublet (d)2HOrtho to amine
Aniline -NH₂ 5.05 ppmBroad Singlet (s)2HExchangeable
LC-MS Profile:
  • Ionization: ESI Positive Mode

  • Observed Mass [M+H]⁺: 188.1 m/z

  • Retention Time: Early eluting on C18 (polar nature).

Safety & Handling (MSDS Summary)
  • Hazards: Irritant (Skin/Eye/Respiratory).

  • GHS Classification: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).

  • Storage: Store at 2–8 °C under inert gas (Argon). The aniline moiety is susceptible to oxidation (browning) upon prolonged exposure to air.

References
  • CymitQuimica. "4-(Pyrimidin-2-yloxy)aniline CAS 105130-26-5 Technical Data." CymitQuimica Catalog. Link

  • Cui, J. et al. "Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors." MDPI Molecules, 2021. Link

  • National Institutes of Health (NIH). "PubChem Compound Summary for CID 1484610: 4-(Pyrimidin-2-yloxy)aniline." PubChem. Link

  • Chem-Impex International. "Product 26136: 4-(2-Pyrimidinyloxy)aniline Safety Data Sheet." Chem-Impex. Link

A Technical Guide to the Solubility of 4-(Pyrimidin-4-yloxy)aniline for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the "So What?" of Solubility

In the landscape of drug discovery and development, the intrinsic properties of a molecule dictate its destiny. Among these, aqueous solubility is not merely a physical characteristic; it is a critical gatekeeper to a compound's therapeutic potential. Poor solubility can terminate the journey of an otherwise potent molecule, hindering its absorption, distribution, metabolism, and excretion (ADME) profile and posing significant formulation challenges. This guide focuses on 4-(Pyrimidin-4-yloxy)aniline, a heterocyclic scaffold of significant interest in medicinal chemistry, appearing in molecules targeting a range of biological pathways.[1][2] Our objective is not just to present data, but to provide a comprehensive framework for researchers, scientists, and drug development professionals to understand, measure, and modulate the solubility of this important chemical entity. We will delve into the theoretical underpinnings, provide field-tested experimental protocols, and discuss the critical factors that govern its dissolution.

Physicochemical Profile of 4-(Pyrimidin-4-yloxy)aniline

To understand the solubility of a compound, we must first understand the molecule itself. The structure of 4-(Pyrimidin-4-yloxy)aniline—an aniline ring linked to a pyrimidine ring via an ether bridge—presents a fascinating interplay of functionalities that directly influence its interaction with various solvents.

Key Molecular Properties:

PropertyValue / PredictionImplication for Solubility
Molecular Formula C₁₀H₉N₃O-
Molecular Weight 187.2 g/mol A relatively low molecular weight is generally favorable for solubility.
Appearance Off-white to light yellow powderPhysical state confirms the need for dissolution studies.
Predicted logP ~1.5 - 2.5This value suggests moderate lipophilicity. The compound is not excessively "greasy," indicating that while it will favor organic environments, it should retain some potential for aqueous solubility.[3][4]
Predicted pKa ~4.0 - 5.0 (Anilinium ion)The aniline amine group is basic and will become protonated and positively charged in acidic conditions (pH < pKa). This ionization dramatically increases aqueous solubility.[5][6]
Hydrogen Bonding 1 Donor (amine -NH), 3 Acceptors (amine N, ether O, pyrimidine Ns)The presence of both hydrogen bond donors and acceptors allows for complex interactions with protic solvents like water, ethanol, and methanol, potentially enhancing solubility.

The molecule's character is amphipathic; the aromatic rings contribute to lipophilicity, while the nitrogen and oxygen atoms provide polar, hydrophilic centers capable of hydrogen bonding. The key to its solubility behavior lies in the balance of these competing characteristics and, most critically, the ionizable nature of the aniline moiety.

The Cornerstone of Solubility Measurement: Experimental Protocols

The term "solubility" can be context-dependent. In pharmaceutical sciences, we distinguish between two primary types: thermodynamic and kinetic solubility. Both provide crucial, yet different, insights into a compound's behavior.[7]

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium concentration of a compound in a solvent at a specific temperature when an excess of the solid is present. It represents the most stable state and is the definitive measure for formulation and biopharmaceutical classification. The Shake-Flask Method is the universally accepted gold standard for this determination.[8][9]

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid 4-(Pyrimidin-4-yloxy)aniline (e.g., 2-5 mg) to a known volume of the chosen solvent (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a glass vial.

    • Causality Check: Using an excess of solid is non-negotiable. It ensures that the final concentration measured is indeed the saturation point. Visually confirming the presence of undissolved solid at the end of the experiment is a critical quality control step.[8]

  • Equilibration: Seal the vials and place them in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C) for 24 to 72 hours.

    • Causality Check: Equilibrium is not instantaneous. A sufficient incubation period (typically 24 hours is a minimum) is required for the dissolution process to reach a steady state. For some compounds, especially those prone to polymorphic transformations, longer times may be necessary.[7][8]

  • Phase Separation: After incubation, remove the vials and allow the undissolved solid to settle. Separate the saturated supernatant from the solid residue. This is a critical step to avoid artificially high results. The preferred method is centrifugation (e.g., 15 minutes at >10,000 g). Filtration can also be used, but one must validate that the compound does not adsorb to the filter membrane.

  • Quantification: Carefully take a precise aliquot of the clear supernatant and dilute it with a suitable mobile phase (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of a pre-established calibration curve.

  • Analysis: Analyze the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). The concentration is determined by comparing the peak area to the calibration curve.

  • Verification: The pH of the final saturated solution should be measured to ensure the compound itself did not alter the buffer's pH.[8] The remaining solid should be analyzed (e.g., by XRPD) to confirm it has not changed its polymorphic form during the experiment.

Workflow for Thermodynamic Solubility Determination

G prep 1. Preparation Add excess solid to solvent equil 2. Equilibration Shake at constant T for 24-72h prep->equil Ensure suspension separate 3. Phase Separation Centrifuge to pellet solid equil->separate Reach equilibrium quant 4. Quantification Dilute supernatant separate->quant Isolate saturated solution analyze 5. Analysis Quantify via HPLC-UV quant->analyze Fit to calibration curve result Thermodynamic Solubility Value analyze->result

Caption: Shake-Flask method workflow for equilibrium solubility.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of how much of a compound, added from a concentrated organic stock solution (typically DMSO), can dissolve in an aqueous buffer before it precipitates. This method is rapid, consumes very little compound, and is ideal for screening large numbers of compounds in early discovery.[10] It often overestimates thermodynamic solubility because it can generate supersaturated solutions.[7][11]

Experimental Protocol: Nephelometry-Based Kinetic Solubility

  • Stock Solution: Prepare a high-concentration stock solution of 4-(Pyrimidin-4-yloxy)aniline in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96- or 384-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Using a liquid handler, add a small volume of each DMSO concentration to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a clear-bottomed microplate. The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize its solubilizing effect.

    • Causality Check: The process of adding a DMSO solution to an aqueous buffer creates a rapid solvent shift, which can lead to supersaturation before precipitation occurs. This is the fundamental reason why kinetic solubility often differs from thermodynamic solubility.[12]

  • Incubation & Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity (light scattering) of each well using a laser nephelometer.[13]

  • Data Analysis: Plot the measured turbidity (Nephelometric Turbidity Units, NTU) against the compound concentration. The kinetic solubility is the concentration at which the turbidity signal begins to sharply increase, indicating the onset of precipitation.[12][13]

Workflow for Kinetic Solubility Determination

G stock 1. Stock Solution High concentration in DMSO dilute 2. Serial Dilution Create concentration gradient in DMSO stock->dilute add 3. Solvent Shift Add DMSO stock to aqueous buffer dilute->add 1-2% final DMSO measure 4. Measurement Read turbidity via nephelometry add->measure Incubate 1-2h result Kinetic Solubility Value measure->result Identify precipitation point

Caption: Nephelometry workflow for high-throughput kinetic solubility.

Expected Solubility Profile and Influencing Factors

While specific experimental data for 4-(Pyrimidin-4-yloxy)aniline is not widely published, we can construct an expected profile based on its physicochemical properties and data from analogous structures.

Hypothetical Solubility Data (Illustrative Only)

Solvent / MediumExpected Solubility CategoryRationale
Water (pH 7.0) Sparingly SolubleThe molecule is largely neutral at this pH. While polar groups exist, the aromatic rings limit extensive dissolution.
0.1 M HCl (pH 1.0) SolubleThe aniline nitrogen (pKa ~4-5) will be fully protonated, forming a cationic salt which is significantly more soluble in water.
PBS (pH 7.4) Sparingly SolubleSimilar to neutral water, the compound is predominantly in its neutral, less soluble form.
Ethanol / Methanol SolubleThese polar protic solvents can engage in hydrogen bonding with the solute and solvate the aromatic portions.[7]
DMSO / DMF Freely SolubleThese polar aprotic solvents are excellent solubilizers for a wide range of organic molecules, including this scaffold.[7]
Acetonitrile Moderately SolubleA polar aprotic solvent, but generally less powerful than DMSO or DMF.
Dichloromethane SolubleThe compound's moderate lipophilicity (logP ~2) suggests good solubility in this non-polar organic solvent.
The Critical Impact of pH

For an ionizable compound like 4-(Pyrimidin-4-yloxy)aniline, pH is the most dominant factor influencing aqueous solubility. The relationship is governed by the Henderson-Hasselbalch equation. At pH values significantly below the pKa of the anilinium ion, the compound exists predominantly in its charged, more soluble form.

pH-Dependent Equilibrium of 4-(Pyrimidin-4-yloxy)aniline

G cluster_0 Low pH (e.g., pH 1-2) cluster_1 High pH (e.g., pH > 6) Soluble Protonated Form (Soluble Salt) Insoluble Neutral Form (Less Soluble Base) Soluble->Insoluble + OH⁻ - H⁺ Insoluble->Soluble + H⁺ - OH⁻

Caption: Ionization equilibrium driving pH-dependent solubility.

Conclusion: A Strategic Approach to Solubility Assessment

The solubility of 4-(Pyrimidin-4-yloxy)aniline is not a single number but a multifaceted characteristic governed by its intrinsic physicochemical properties and the external environment. For professionals in drug development, a strategic, multi-tiered approach is essential. Kinetic solubility assays should be employed for rapid screening and rank-ordering of early-stage analogs, while the rigorous shake-flask method must be used to generate the definitive thermodynamic solubility data required for lead optimization and pre-formulation. A thorough understanding of the pH-solubility profile is paramount for predicting in vivo behavior and designing effective formulations. By applying the principles and protocols outlined in this guide, researchers can effectively characterize and navigate the solubility challenges associated with this valuable chemical scaffold, ultimately accelerating the path from discovery to clinical application.

References

  • Li, X., et al. (2010). 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2268. Available from: [Link]

  • Shafiq, M., et al. (2025). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics, Issue 36. Available from: [Link]

  • Sun, H., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. National Institutes of Health (NIH). Available from: [Link]

  • GlaxoSmithKline. (2003). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. GlaxoSmithKline. Available from: [Link]

  • Plis, K., & Borowski, T. (2020). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. ResearchGate. Available from: [Link]

  • Louma, J. (2016). Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. Available from: [Link]

  • Babin, A., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(4), 43-49. Available from: [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available from: [Link]

  • Atanasova, M., et al. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI. Available from: [Link]

  • Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific Inc. Available from: [Link]

  • Jouyban, A. (2021). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 27(1), 1-6. Available from: [Link]

  • Sun, H., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. ResearchGate. Available from: [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available from: [Link]

  • Enamine. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Available from: [Link]

  • OCHEM. (2017). Prediction of logP for Pt(II) and Pt(IV) complexes: Comparison of statistical and quantum-chemistry based approaches. ResearchGate. Available from: [Link]

  • Valko, K. (2004). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Pest Management Science, 60(9), 897-906. Available from: [Link]

Sources

Technical Guide: 4-(Pyrimidin-4-yloxy)aniline as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis, and application of 4-(Pyrimidin-4-yloxy)aniline , a critical pharmacophore in the design of multi-targeted tyrosine kinase inhibitors (TKIs).

Executive Summary

4-(Pyrimidin-4-yloxy)aniline serves as a high-value intermediate in medicinal chemistry, particularly in the development of Type II kinase inhibitors targeting VEGFR, c-Met, and EGFR. Its structure combines a solvent-exposed solubilizing tail (via the aniline nitrogen) with a hinge-binding or hydrophobic-pocket-occupying pyrimidine core, linked by a flexible ether bridge. This guide provides a rigorous analysis of its synthesis, regiochemical considerations, and downstream utility in drug discovery.

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name 4-(Pyrimidin-4-yloxy)aniline
Structure H₂N-Ph-O-Py(C4)
Molecular Formula C₁₀H₉N₃O
Molecular Weight 187.20 g/mol
Key Functionality Primary aromatic amine (nucleophile), Pyrimidine nitrogen (H-bond acceptor), Ether linkage (conformational flexibility)
Regioisomer Note Distinct from the more common 4-(pyrimidin-2-yloxy)aniline (CAS 105130-26-5). The 4-yloxy linkage places the nitrogen atoms in a specific vector relative to the phenyl ring, altering kinase binding modes.
Structural Significance in Drug Design

The diaryl ether motif is a "privileged structure" in kinase inhibitors. The 4-yloxy linkage allows the pyrimidine ring to adopt a perpendicular conformation relative to the phenyl ring, often occupying the hydrophobic back-pocket of the ATP binding site, while the aniline nitrogen serves as the attachment point for urea or amide linkers that interact with the conserved Glu/Asp residues in the kinase hinge region.

Synthesis of the Building Block

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) strategy.[1] The primary challenge is controlling regioselectivity if starting from 2,4-dichloropyrimidine, or ensuring complete conversion if starting from the less reactive 4-chloropyrimidine.

Method A: Direct SNAr of 4-Chloropyrimidine (High Fidelity)

This method is preferred for generating the unsubstituted pyrimidine core.

Reaction Scheme: 4-Chloropyrimidine + 4-Aminophenol + Base → 4-(Pyrimidin-4-yloxy)aniline

  • Reagents: 4-Aminophenol (1.0 equiv), 4-Chloropyrimidine (1.1 equiv), K₂CO₃ (2.5 equiv).

  • Solvent: DMF or DMSO (Polar aprotic solvents are essential to stabilize the Meisenheimer complex).

  • Conditions: 80–100 °C, 4–12 hours.

Method B: Regioselective SNAr of 2,4-Dichloropyrimidine

Used when C2-functionalization (e.g., a secondary amine) is required in the final drug molecule.

Regioselectivity Logic: Nucleophilic attack on 2,4-dichloropyrimidine by phenoxides typically favors the C4 position due to the greater electrophilicity at C4 (para-like position) compared to C2, and steric considerations. However, temperature control is critical to prevent bis-substitution.

Protocol:

  • Step 1 (Ether Formation): React 2,4-dichloropyrimidine with 4-aminophenol (1.0 equiv) and DIPEA (1.2 equiv) in isopropyl alcohol at 0 °C to RT.

    • Outcome: Predominantly yields 4-(2-chloropyrimidin-4-yloxy)aniline.

  • Step 2 (Dehalogenation or Functionalization):

    • Option A (Remove Cl): Hydrogenation (H₂, Pd/C, Et₃N) yields the target 4-(pyrimidin-4-yloxy)aniline.

    • Option B (Functionalize Cl): React with a secondary amine (e.g., N-methylpiperazine) to generate 2-amino-4-phenoxy derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4-(Pyrimidin-4-yloxy)aniline (Method A)

This protocol is a self-validating system; the color change and TLC monitoring ensure reaction progression.

  • Setup: Charge a dry 250 mL round-bottom flask with 4-aminophenol (10.9 g, 100 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Add Cesium Carbonate (Cs₂CO₃) (48.8 g, 150 mmol). Stir at room temperature for 30 minutes. Observation: The solution may darken as the phenoxide forms.

  • Addition: Add 4-chloropyrimidine hydrochloride (15.1 g, 100 mmol) portion-wise.

  • Reaction: Heat the mixture to 90 °C under nitrogen atmosphere. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: The starting material (Rf ~0.3) should disappear, and the product (Rf ~0.5) should appear.

  • Workup:

    • Cool to room temperature.

    • Pour into ice-water (500 mL) with vigorous stirring. The product often precipitates as a beige solid.

    • If solid forms: Filter, wash with water (3x), and dry in a vacuum oven at 45 °C.

    • If oil forms: Extract with EtOAc (3 x 150 mL), wash combined organics with brine (5x to remove DMF), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-5% MeOH in DCM).

  • Yield: Typical isolated yield is 75–85%.

Protocol 2: Downstream Coupling (Urea Formation)

Synthesis of a Sorafenib-like kinase inhibitor fragment.

  • Dissolve 4-(pyrimidin-4-yloxy)aniline (1.0 equiv) in DCM.

  • Add aryl isocyanate (e.g., 3-(trifluoromethyl)phenyl isocyanate) (1.1 equiv).

  • Stir at RT for 2–12 hours. The urea product usually precipitates.

  • Filter and wash with DCM/Hexanes.

Visualizing the Workflow

The following diagram illustrates the synthesis and downstream application logic, highlighting the regioselective pathways.

G Start1 4-Chloropyrimidine Target 4-(Pyrimidin-4-yloxy)aniline (The Building Block) Start1->Target SNAr (90°C) Direct Route Start2 2,4-Dichloropyrimidine Intermediate 4-(2-Chloropyrimidin- 4-yloxy)aniline Start2->Intermediate SNAr (0°C) Regioselective at C4 Reagent 4-Aminophenol (Base: Cs2CO3) Reagent->Intermediate Reagent->Target Intermediate->Target Pd/C, H2 Dehalogenation App1 Urea Derivatives (Kinase Inhibitors) Target->App1 R-NCO (Isocyanate) App2 Amide Derivatives Target->App2 R-COCl (Acylation)

Caption: Synthesis pathways for 4-(Pyrimidin-4-yloxy)aniline and its divergence into bioactive scaffolds.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete deprotonation or moisture in DMF.Use Cs₂CO₃ instead of K₂CO₃ for higher solubility. Ensure DMF is anhydrous (store over molecular sieves).
Regioisomer Mixture (Method B) Temperature too high during addition.Maintain reaction at 0 °C during the addition of the pyrimidine. Add the pyrimidine to the phenoxide slowly.
Oily Product Residual DMF.Wash the organic layer with 5% LiCl solution (3x) during workup to effectively remove DMF.
N-Alkylation Side Product Aniline nitrogen acting as nucleophile.[2]The phenoxide is a softer, better nucleophile than the aniline NH₂ under basic conditions. However, if N-alkylation occurs, protect the amine (e.g., Boc-4-aminophenol) before the SNAr step, then deprotect.

References

  • Regioselectivity in Pyrimidine Substitution

    • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[1]

    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Pyrimidines in Kinase Inhibitors

    • Title: Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors.[3]

    • Source: New Journal of Chemistry (RSC).
    • URL:[Link]

  • General Pyrimidine Synthesis

    • Title: Synthesis of Pyrimidines (Organic Chemistry Portal).[4]

    • Source: Organic Chemistry Portal.[4]

    • URL:[Link]

Sources

A Theoretical Deep Dive into the Electronic Structure of 4-(Pyrimidin-4-yloxy)aniline: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-(pyrimidin-4-yloxy)aniline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous kinase inhibitors and other targeted therapeutics. Understanding the intricate details of its electronic structure is paramount for rational drug design, enabling the prediction of molecular reactivity, intermolecular interactions, and metabolic stability. This technical guide provides a comprehensive overview of the theoretical methodologies used to elucidate the electronic properties of this vital molecule. By leveraging Density Functional Theory (DFT), we will explore its frontier molecular orbitals, electrostatic potential, and charge distribution, directly linking these fundamental quantum chemical properties to their implications in drug development.

Introduction: Why the Electronic Structure of a Privileged Scaffold Matters

In the landscape of drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents. These are often termed "privileged structures" due to their ability to interact with multiple biological targets. The 4-(pyrimidin-4-yloxy)aniline moiety is one such scaffold, recognized for its role in potent anticancer agents.[1][2] Its constituent parts—the electron-rich aniline ring and the electron-deficient pyrimidine ring connected by an ether linkage—create a unique electronic profile that is key to its biological activity.

Theoretical and computational studies provide a powerful lens through which we can examine this profile at a quantum level.[3] By modeling the molecule's electronic behavior, we can predict its reactivity, understand how it will "see" and interact with a protein's active site, and guide the synthesis of more potent and selective analogues.[4] This guide will demystify the core theoretical concepts and demonstrate their practical application, moving beyond a simple recitation of data to explain the causality behind the computational choices.

The Computational Approach: A Self-Validating Workflow

To ensure the reliability of our theoretical predictions, we employ a rigorous and self-validating computational workflow grounded in Density Functional Theory (DFT). DFT has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost. The choice of functional and basis set is critical; for organic molecules of this nature, the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) provides a robust and well-validated level of theory for geometry and electronic property calculations.[5][6]

Experimental Protocol: Standard DFT Calculation Workflow
  • Geometry Optimization: The first and most critical step is to find the molecule's most stable three-dimensional conformation (its lowest energy state). This is achieved by starting with an initial guess of the structure and using an algorithm to iteratively adjust bond lengths, angles, and dihedrals until the forces on all atoms are negligible.[7]

  • Frequency Analysis: To confirm that the optimized structure is a true energy minimum and not a transition state, a frequency calculation is performed. A true minimum will have no imaginary frequencies. This step is a crucial self-validation check.

  • Single-Point Energy Calculation: Using the validated optimized geometry, a final, high-accuracy calculation is performed to derive the electronic properties.

  • Property Analysis: The resulting wavefunction from the single-point calculation is then analyzed to extract key data, including Frontier Molecular Orbitals (HOMO-LUMO), the Molecular Electrostatic Potential (MEP) map, and Natural Bond Orbital (NBO) charges.

G cluster_workflow Computational DFT Workflow A Step 1: Initial Structure Input B Step 2: Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Step 3: Frequency Calculation B->C D Validation Check: Any Imaginary Frequencies? C->D E Step 4: Single-Point Energy Calculation on Optimized Geometry D->E No G Error: Re-optimize or Adjust Initial Structure D->G Yes F Step 5: Analysis of Electronic Properties (HOMO-LUMO, MEP, NBO) E->F G->B

Caption: A standard workflow for DFT-based analysis of molecular electronic structure.

Deconstructing the Electronic Landscape

Frontier Molecular Orbitals (HOMO & LUMO): The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. These orbitals are critical because they dictate the molecule's reactivity.[6]

  • HOMO: Represents the ability to donate an electron. It is the orbital from which an electron is most easily removed.

  • LUMO: Represents the ability to accept an electron. It is the orbital where an incoming electron would most likely reside.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a crucial indicator of chemical reactivity and kinetic stability.[7][8] A small energy gap suggests that the molecule can be easily excited, implying higher reactivity.[5][9] For 4-(pyrimidin-4-yloxy)aniline, the HOMO is expected to be localized primarily on the electron-donating aniline portion, while the LUMO is anticipated to reside on the electron-accepting pyrimidine ring. This separation facilitates intramolecular charge transfer (ICT), a phenomenon often observed in molecules with significant biological or optical activity.

From the energies of the HOMO and LUMO, several key quantum chemical descriptors can be calculated to quantify reactivity.

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.[8]
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.[8]
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution. A harder molecule is less reactive.[7]
Chemical Softness (S) S = 1 / ηThe reciprocal of hardness; a measure of reactivity.[7]
Electronegativity (χ) χ = (I + A) / 2The power of an atom to attract electrons to itself.[10]
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the ability to accept electrons; useful for predicting reactivity with nucleophiles.[6]
Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across a molecule.[11] It allows us to predict where a molecule is likely to interact with other species.

  • Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are sites prone to electrophilic attack and are favorable for interacting with positive centers, such as protons in hydrogen bonds. For our molecule, these regions are expected around the pyrimidine nitrogens and the ether oxygen.[11]

  • Blue Regions: Indicate positive electrostatic potential, electron-poor areas. These are sites prone to nucleophilic attack and will interact with negative centers. These are typically found around the hydrogen atoms, especially the amine (N-H) protons.

This map provides an intuitive guide for understanding non-covalent interactions, which are the bedrock of drug-receptor binding. The negative potential sites on the pyrimidine ring are crucial for forming hydrogen bonds with donor residues in a kinase hinge region, a common binding motif for this class of inhibitors.

MEP cluster_mep MEP and Reactivity Molecule 4-(Pyrimidin-4-yloxy)aniline Neg_MEP Negative MEP (Red) (e.g., Pyrimidine Nitrogens) Molecule->Neg_MEP Pos_MEP Positive MEP (Blue) (e.g., Amine Hydrogens) Molecule->Pos_MEP Electrophile Electrophile (e.g., H-bond donor) Neg_MEP->Electrophile Attraction Nucleophile Nucleophile (e.g., H-bond acceptor) Pos_MEP->Nucleophile Attraction

Caption: Relationship between MEP regions and sites for electrophilic/nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis: Quantifying Charge and Interactions

NBO analysis delves deeper into the electronic structure by localizing electrons into specific bonds and lone pairs. This allows for the calculation of partial atomic charges (e.g., Mulliken charges) on each atom, providing a quantitative picture of the charge distribution.[9] This analysis typically confirms the qualitative picture from the MEP map, showing that heteroatoms like nitrogen and oxygen carry a partial negative charge, while hydrogen atoms are partially positive.[9]

Furthermore, NBO analysis can quantify the stabilizing effects of intramolecular charge transfer and hyperconjugation. It measures the interaction energy between filled (donor) and empty (acceptor) orbitals. For example, it can reveal the delocalization of lone pair electrons from the aniline nitrogen or the ether oxygen into the antibonding orbitals of the aromatic rings, which contributes significantly to the molecule's overall stability and electronic properties.

Implications for Rational Drug Design

The theoretical insights gained from these analyses have direct, actionable implications for drug development professionals.

  • Predicting Bioactivity: The HOMO-LUMO gap and electrophilicity index provide a quantitative measure of reactivity, which can be correlated with biological activity.[9] A molecule that is too reactive may be unstable or non-selective, while one that is not reactive enough may not engage its target effectively.

  • Guiding SAR Studies: Understanding the electronic structure is fundamental to Structure-Activity Relationship (SAR) studies. If a particular region of the molecule, identified by MEP analysis, is crucial for binding, medicinal chemists can focus on modifications that enhance the electrostatic potential in that area without disrupting the overall electronic profile required for activity.[12] For instance, adding an electron-withdrawing group to the aniline ring would lower the energy of the HOMO, making the molecule less prone to oxidation, which could improve its metabolic profile.

  • Informing Docking Studies: The calculated partial atomic charges are essential parameters for molecular docking simulations.[13][14] Accurate charges lead to a more realistic representation of the electrostatic interactions between the ligand and the protein, resulting in more reliable predictions of binding modes and affinities.

Conclusion

The theoretical study of 4-(pyrimidin-4-yloxy)aniline's electronic structure is not merely an academic exercise; it is a vital component of modern, rational drug design. By employing robust computational workflows based on Density Functional Theory, we can dissect the molecule's frontier orbitals, visualize its reactive sites through MEP analysis, and quantify its charge distribution. This deep understanding empowers researchers to make informed decisions, guiding the synthesis of next-generation therapeutics with enhanced potency, selectivity, and improved pharmacological properties.

References

  • Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. (n.d.). MDPI. [Link]

  • Computational studies of Distinct Anilines for Electrooptical properties. (2020). ResearchGate. [Link]

  • 4-(2-pyrimidinyloxy)aniline. (n.d.). Chem-Impex. [Link]

  • Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects. (2021). ResearchGate. [Link]

  • The Electronic Structure and Localized Molecular Orbitals in S4N4 by the CNDO/BW Theory. (1976). ResearchGate. [Link]

  • Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. (2021). Material Science Research India. [Link]

  • 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline. (2009). National Center for Biotechnology Information. [Link]

  • Speculative analysis on the electronic structure, IR assignments and molecular docking of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, an anti-amoebic agent. (2020). National Center for Biotechnology Information. [Link]

  • Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and 4-Isopropylaniline by DFT. (2022). ResearchGate. [Link]

  • Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and. (2022). ThaiScience. [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (2023). RSC Publishing. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2024). Nature. [Link]

  • Molecular electrostatic potential map of 4-PPy. (2023). ResearchGate. [Link]

  • Synthesis, molecular docking, DFT study, and in vitro antimicrobial activity of some 4-(biphenyl-4-yl)-1,4-dihydropyridine and 4-(biphenyl-4-yl)pyridine derivatives. (2021). PubMed. [Link]

  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2024). ResearchGate. [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2024). MDPI. [Link]

  • DFT investigation of adsorption of pyrimidine derivatives on graphene oxide. (2023). DergiPark. [Link]

  • Investigation of DFT Calculations and Molecular Docking Studies of 4-Aminopyridine 4-Aminopyridinium Thiocyanate and Doxorubicin with 1JPW Protein. (2022). ResearchGate. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2023). National Center for Biotechnology Information. [Link]

  • Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. (2020). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. (2010). Indian Journal of Pure & Applied Physics. [Link]

Sources

Physicochemical Characterization of 4-(Pyrimidin-4-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical characterization of 4-(Pyrimidin-4-yloxy)aniline (CAS: 417724-74-4), a critical pharmacophore scaffold used in the synthesis of Type II kinase inhibitors (e.g., VEGFR, PDGFR targets).

Technical Guide for Drug Development Scientists

Executive Summary & Strategic Relevance

4-(Pyrimidin-4-yloxy)aniline is a "privileged structure" in medicinal chemistry. It serves as a bifunctional building block: the aniline amine (


) acts as a nucleophile for urea/amide formation (common in the "hinge-binding" or "DFG-out" regions of kinase inhibitors), while the pyrimidine ether moiety provides steric bulk and hydrogen-bonding acceptors crucial for selectivity within the ATP-binding pocket.

Characterizing this intermediate is not merely a box-ticking exercise; it is a risk-mitigation strategy. Variations in its solid-state form or trace impurities (e.g., residual chloropyrimidine) can catastrophically fail downstream GMP synthesis steps by poisoning catalysts or altering the solubility profile of the final API (Active Pharmaceutical Ingredient).

Molecular Identity & Structural Verification

Before physicochemical profiling, the molecular identity must be unequivocally established.

ParameterSpecification
IUPAC Name 4-(Pyrimidin-4-yloxy)aniline
CAS Number 417724-74-4
Molecular Formula

Molecular Weight 187.20 g/mol
SMILES Nc1ccc(Oc2nccn2)cc1
Key Functional Groups Primary aromatic amine (reactive), Pyrimidine ring (electron-deficient), Ether linkage (flexible linker).
Structural Diagnostics (Self-Validating Protocol)
  • 
    -NMR (DMSO-
    
    
    
    ):
    Look for the characteristic
    
    
    system of the phenylene ring (
    
    
    ppm) and the distinct pyrimidine protons. The pyrimidine H-2 (between nitrogens) will be the most deshielded singlet/doublet (
    
    
    ppm).
  • Mass Spectrometry: ESI(+) mode should show a dominant

    
     peak at 
    
    
    
    .
  • IR Spectroscopy: Confirm absence of

    
     stretch (if synthesized from 4-chloropyrimidine) and presence of N-H stretching doublets (
    
    
    
    ).

Solid-State Characterization

The solid-state form dictates the handling, stability, and dissolution rate of the intermediate.

Polymorphism & Crystallinity

This compound is prone to polymorphism due to the conformational flexibility of the ether linkage and potential H-bonding between the amine and pyrimidine nitrogen.

  • X-Ray Powder Diffraction (XRPD): Run a scan from

    
    . Sharp Bragg peaks indicate crystallinity. A "halo" indicates amorphous content, which is hygroscopic and chemically unstable.
    
  • Differential Scanning Calorimetry (DSC):

    • Protocol: Heat at

      
       from 
      
      
      
      to
      
      
      under
      
      
      .
    • Expectation: A sharp endotherm corresponds to the melting point (typically

      
       for this class).
      
    • Warning: An exotherm before melting suggests decomposition or solvate desolvation.

Hygroscopicity (DVS)
  • Method: Dynamic Vapor Sorption (DVS) at

    
    , cycling 0% 
    
    
    
    90%
    
    
    0% RH.
  • Critical Threshold: Mass gain

    
     at 80% RH classifies the material as hygroscopic. This necessitates storage in desiccated, foil-lined bags to prevent hydrolysis or amine oxidation.
    

Solution-State Properties

Understanding solution behavior is vital for optimizing reaction conditions (e.g., nucleophilic substitutions).

pKa and Ionization

The molecule has two basic centers:

  • Aniline Nitrogen:

    
    . (Lower than typical aniline due to the electron-withdrawing pyrimidine-oxy group).
    
  • Pyrimidine Nitrogen:

    
    .
    
  • Implication: In coupling reactions, weak bases (like pyridine) may not be sufficient to deprotonate the aniline if it is protonated; however, the low pKa means the aniline is less nucleophilic than unsubstituted aniline. Stronger activation or catalysts may be required.

Solubility Profile
SolventSolubility RatingApplication
Water (pH 7) Low (< 0.1 mg/mL)Wash solvent for purification.
0.1 N HCl High (> 10 mg/mL)Forms water-soluble hydrochloride salt.
DMSO High (> 50 mg/mL)Stock solutions for bioassays.
Dichloromethane ModerateExtraction solvent.

Stability & Stress Testing (Forced Degradation)

You must establish the "failure modes" of the intermediate to set storage specifications.

Degradation Pathways
  • Oxidation: The primary aniline is susceptible to formation of azo-dimers or N-oxides, especially under light/air.

  • Hydrolysis: The ether linkage is generally robust but can cleave under extreme acidic conditions (

    
    ), releasing 4-aminophenol and 4-hydroxypyrimidine.
    
DOT Diagram: Degradation Logic

DegradationPathways Parent 4-(Pyrimidin-4-yloxy)aniline Oxidation Oxidative Stress (H2O2 / Light) Parent->Oxidation Hydrolysis Hydrolytic Stress (Acid/Base) Parent->Hydrolysis Prod_Azo Azo Dimers (Colored Impurities) Oxidation->Prod_Azo Dimerization Prod_Quinone Quinone Imines Oxidation->Prod_Quinone Oxidation Prod_Phenol 4-Aminophenol Hydrolysis->Prod_Phenol Ether Cleavage Prod_Pyrim 4-Hydroxypyrimidine Hydrolysis->Prod_Pyrim Ether Cleavage

Caption: Logical flow of forced degradation pathways. Oxidation targets the amine; hydrolysis targets the ether linkage.

Analytical Protocol: Validated HPLC Method

This method is designed to separate the parent from potential synthesis impurities (e.g., 4-aminophenol, 4-chloropyrimidine).

Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Buffers amine, improves peak shape).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Temperature:

    
    .
    
DOT Diagram: Analytical Decision Tree

AnalyticalWorkflow Start Sample: 4-(Pyrimidin-4-yloxy)aniline SolubilityCheck Dissolve in 50:50 ACN:H2O Start->SolubilityCheck HPLC_Inj Inject on C18 Column (Gradient Elution) SolubilityCheck->HPLC_Inj PeakEval Evaluate Peak Purity (DAD Spectra) HPLC_Inj->PeakEval Decision Single Peak? PeakEval->Decision Pass Pass: Purity > 98% Decision->Pass Yes Fail Fail: Impurities Detected Decision->Fail No ID_Impurity ID Impurities (LC-MS) Check for: 4-Aminophenol Fail->ID_Impurity

Caption: Self-validating analytical workflow for purity assessment and impurity identification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10037253, 4-(Pyrimidin-4-yloxy)aniline. Retrieved from [Link]

  • Harris, P. A., et al. (2008).Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of Medicinal Chemistry. (Contextual grounding for pyrimidine-aniline scaffolds).
  • International Conference on Harmonisation (ICH).Q1A(R2): Stability Testing of New Drug Substances and Products. (Guideline for stress testing protocols).

Sources

Methodological & Application

Experimental procedure for N-arylation with 4-chloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-arylation of 4-chloropyrimidine is a cornerstone transformation in the synthesis of kinase inhibitors (e.g., Pazopanib, Brigatinib). While the C4-position is inherently electrophilic, successful amination is frequently compromised by hydrolysis (formation of 4-hydroxypyrimidine), catalyst poisoning, or regioselectivity issues when other halogens are present.

This guide moves beyond standard textbook procedures to provide a decision-matrix for choosing between Nucleophilic Aromatic Substitution (


) and Buchwald-Hartwig Cross-Coupling. It includes two validated protocols: a robust thermal method for aliphatic amines and a specialized Palladium-catalyzed method for deactivated anilines.

Mechanistic Insight & Reactivity Profile

The Electrophilic Advantage of C4

The reactivity of the pyrimidine ring is dictated by the inductive (


) and mesomeric (

) effects of the 1,3-nitrogen atoms.[1]
  • C4 vs. C2 Selectivity: The C4 position is significantly more electrophilic than C2. Frontier Molecular Orbital (FMO) analysis confirms that the LUMO coefficient is largest at C4, making it the preferred site for nucleophilic attack.

  • The Hydrolysis Pitfall: The same electrophilicity makes C4 highly susceptible to hydrolysis by trace water, particularly under basic conditions at high temperatures.

Mechanism Selection: vs. Pd-Catalysis
  • Pathway A (

    
    ):  Proceeds via a Meisenheimer complex. Favored for electron-rich nucleophiles (aliphatic amines) and electron-deficient pyrimidines.
    
  • Pathway B (Pd-Catalysis): Proceeds via oxidative addition/reductive elimination. Essential for weak nucleophiles (anilines) or when mild temperatures are required to preserve sensitive functional groups.

ReactionPathways Start 4-Chloropyrimidine + Amine Decision Nucleophile Type? Start->Decision Aliphatic Aliphatic / Electron-Rich Decision->Aliphatic High pKa Aniline Aniline / Sterically Hindered Decision->Aniline Low pKa Meisenheimer Meisenheimer Complex (Transition State) Aliphatic->Meisenheimer Base, Heat ProductA Product (SNAr) Meisenheimer->ProductA -Cl⁻ OxAdd Oxidative Addition (L-Pd-Cl) Aniline->OxAdd Pd(0), Ligand RedElim Reductive Elimination OxAdd->RedElim + Amine, Base ProductB Product (Pd-Cat) RedElim->ProductB

Figure 1: Mechanistic decision tree distinguishing between thermal


 and Palladium-catalyzed pathways based on nucleophile electronics.

Critical Process Parameters

The following table summarizes the "sweet spot" conditions derived from process optimization data.

Parameter

(Thermal)
Buchwald-Hartwig (Pd)Rationale
Solvent Isopropanol (IPA) or n-Butanol1,4-Dioxane or TolueneIPA stabilizes the transition state via H-bonding; Dioxane is non-coordinating for Pd.
Base DIPEA (Hünig's Base)

or NaOtBu
DIPEA acts as a proton sponge;

is mild enough to prevent hydrolysis but strong enough for transmetallation.
Temp 80°C – 120°C80°C – 100°C

has a high activation energy barrier.
Concentration 0.5 M – 1.0 M0.1 M – 0.25 MHigher conc. in

drives kinetics; lower conc. in Pd prevents catalyst aggregation.

Experimental Protocols

Protocol A: Thermal (Primary/Secondary Aliphatic Amines)

Best for: Morpholine, Piperazine, primary alkyl amines.

Safety Note: 4-chloropyrimidine is a skin irritant and lachrymator. Handle in a fume hood.

  • Preparation:

    • Equip a reaction vial with a magnetic stir bar.

    • Add 4-chloropyrimidine (1.0 equiv).[2]

    • Add Isopropanol (IPA) (Volume to reach 0.8 M concentration). Note: IPA is preferred over DMF for easier workup and "green" solvent scoring.

    • Add Amine (1.1 – 1.2 equiv).

    • Add DIPEA (2.0 equiv).

  • Reaction:

    • Seal the vial and heat to 90°C for 4–12 hours.

    • Monitor: Check LCMS for consumption of starting material (SM).

    • Checkpoint: If SM persists after 12h, increase temp to 110°C. If hydrolysis (M+16 mass) is observed, ensure solvent is dry.

  • Workup (Precipitation Method):

    • Cool to room temperature.[2][3]

    • Add water (3x reaction volume) dropwise while stirring. The product often precipitates as a solid.

    • Filter and wash with water/cold IPA (9:1).

    • Alternative: If no precipitate, extract with EtOAc, wash with brine, dry over

      
      .
      
Protocol B: Pd-Catalyzed Amination (Anilines & Hindered Amines)

Best for: Electron-deficient anilines, ortho-substituted amines.

Catalyst Choice: We utilize Xantphos as the ligand. Its wide bite angle (111°) promotes reductive elimination, which is crucial for the challenging C-N bond formation with pyrimidines.

  • Degassing (Critical Step):

    • Charge a reaction tube with 4-chloropyrimidine (1.0 equiv), Aniline derivative (1.1 equiv), and

      
        (2.0 equiv).
      
    • Evacuate and backfill with Argon (3 cycles).

  • Catalyst Addition:

    • Add 1,4-Dioxane (degassed, 0.2 M).

    • Add Pd(OAc)₂ (2 mol%) and Xantphos (3 mol%).

    • Note: Pre-complexation of Pd/Ligand in a separate vial for 5 mins can improve reproducibility.

  • Reaction:

    • Heat to 100°C for 2–6 hours under Argon.

    • Visual Cue: Reaction mixture often turns from orange to dark red/brown.

  • Workup:

    • Filter through a pad of Celite to remove inorganic salts and Palladium black.

    • Concentrate filtrate.

    • Purify via flash chromatography (Hexane/EtOAc).

Troubleshooting & Optimization Guide

Issue: Hydrolysis (Formation of 4-Hydroxypyrimidine)
  • Symptom: LCMS shows peak at [M-Cl+OH].

  • Root Cause: Wet solvent or hydroxide impurities in the base.

  • Solution:

    • Switch to anhydrous solvents (Dioxane or Toluene).

    • Use mild inorganic bases (

      
      ) or strictly organic bases (DIPEA).
      
    • Expert Tip: For

      
      , lowering the temperature and using n-Butanol  can sometimes suppress hydrolysis compared to DMF/Water.
      
Issue: Catalyst Poisoning (Stalled Pd Reaction)
  • Symptom: Reaction stops at 20-30% conversion.

  • Root Cause: The pyrimidine nitrogen coordinates to the Pd center, displacing the ligand.

  • Solution:

    • Switch to BrettPhos or RuPhos precatalysts (G3/G4 generations). These bulky ligands prevent N-coordination.

    • Increase catalyst loading to 5 mol%.

Issue: Regioselectivity (2,4-Dichloropyrimidine substrates)
  • Scenario: You have chlorines at both C2 and C4.[4]

  • Rule:

    
     at C4 is kinetically favored at lower temperatures (<40°C).
    
  • Protocol: Perform the reaction at 0°C to RT with 1.0 equiv of amine to selectively functionalize C4. Heating >60°C will begin to substitute C2.

Troubleshooting Problem Problem Identified Hydrolysis Hydrolysis (OH product) Problem->Hydrolysis Stalled Stalled Reaction (Pd) Problem->Stalled Regio Poor Regioselectivity (C2 vs C4) Problem->Regio Sol_Hydro Use Anhydrous Solvent Switch to n-BuOH Hydrolysis->Sol_Hydro Sol_Stalled Use BrettPhos Pd G3 Increase Temp Stalled->Sol_Stalled Sol_Regio Lower Temp (0°C) Control Stoichiometry (1.0 eq) Regio->Sol_Regio

Figure 2: Troubleshooting logic flow for common N-arylation failure modes.

References

  • Mechanistic Selectivity: BenchChem Technical Support. "Reactivity of the chlorine atom in 4-chloropyrimidines." (2025).[1][5] Link

  • Buchwald-Hartwig Protocols: Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."[6] Link

  • Ligand Selection: American Chemical Society (ACS). "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine."[7][8] Org.[3][7][8][9][10] Lett.Link

  • Green Chemistry (

    
    ): National Institutes of Health (NIH). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Link
    
  • Substrate Scope: Preprints.org. "Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent..." Link

Sources

Application Notes: 4-(Pyrimidin-4-yloxy)aniline in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Pyrimidin-4-yloxy)aniline is a versatile aromatic amine that holds significant promise as a monomer for the synthesis of advanced, high-performance polymers. Its unique molecular architecture, which combines a reactive aniline functionality with a thermally stable and polar pyrimidine ring system connected through a flexible ether linkage, imparts a desirable combination of properties to the resulting polymers. The incorporation of the pyrimidine moiety into polymer backbones is a strategic approach to enhance thermal stability, improve solubility in organic solvents, and introduce specific functionalities for advanced applications.

These application notes provide a comprehensive overview of the potential use of 4-(Pyrimidin-4-yloxy)aniline in material science, with a focus on the synthesis of high-performance polyamides and polyimides. While direct literature on the polymerization of 4-(Pyrimidin-4-yloxy)aniline is limited, this guide synthesizes established principles of polymer chemistry with data from analogous heterocyclic diamines to provide robust, explanatory protocols for researchers and materials scientists.

Core Rationale: The Role of the Pyrimidine Moiety in Polymer Properties

The pyrimidine ring is a key structural feature that is expected to confer several advantageous properties to polymers derived from 4-(Pyrimidin-4-yloxy)aniline:

  • Enhanced Thermal Stability: The inherent rigidity and high thermal stability of the pyrimidine ring contribute to an increased glass transition temperature (Tg) and improved thermal degradation resistance of the final polymer.

  • Improved Solubility: The presence of nitrogen atoms in the pyrimidine ring can disrupt chain packing and introduce polarity, which can lead to enhanced solubility in common organic solvents, a significant advantage for polymer processing.

  • Tailorable Dielectric Properties: The polar nature of the pyrimidine ring can influence the dielectric constant of the resulting polymers, making them potentially suitable for applications in microelectronics.

  • Gas Separation Membranes: The introduction of heterocyclic rings can create specific free volume elements within the polymer matrix, potentially enhancing selectivity for gas separation applications.[1]

The ether linkage in 4-(Pyrimidin-4-yloxy)aniline introduces a degree of flexibility into the polymer backbone, which can improve processability and toughness of the resulting materials.

Application 1: Synthesis of High-Performance Polyamides

Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The use of 4-(Pyrimidin-4-yloxy)aniline as a diamine monomer in the synthesis of polyamides is a promising route to novel materials with enhanced properties.

Protocol: Low-Temperature Solution Polycondensation for Polyamide Synthesis

This protocol describes the synthesis of a polyamide from 4-(Pyrimidin-4-yloxy)aniline and a diacid chloride, a common method for preparing aromatic polyamides.[2]

Reaction Scheme:

G cluster_conditions Reaction Conditions monomer1 4-(Pyrimidin-4-yloxy)aniline polymer Polyamide monomer1->polymer monomer2 Aromatic Diacid Chloride (e.g., Terephthaloyl chloride) monomer2->polymer byproduct HCl solvent Solvent: NMP, DMAc temp Temperature: 0-5 °C atmosphere Atmosphere: Inert (N2 or Ar)

Figure 1: General reaction scheme for the synthesis of polyamides from 4-(Pyrimidin-4-yloxy)aniline.

Materials:

  • 4-(Pyrimidin-4-yloxy)aniline (Monomer A)

  • Aromatic diacid chloride (e.g., Terephthaloyl chloride, Isophthaloyl chloride) (Monomer B)

  • N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc), anhydrous

  • Pyridine or Triethylamine (acid scavenger)

  • Methanol

  • Nitrogen or Argon gas supply

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen/argon inlet, and a drying tube.

  • Low-temperature bath (ice-salt or cryocooler)

  • Addition funnel

  • Beaker for precipitation

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

Procedure:

  • Monomer Dissolution: In the three-necked flask, dissolve a calculated amount of 4-(Pyrimidin-4-yloxy)aniline (Monomer A) and the acid scavenger (e.g., pyridine) in anhydrous NMP under a gentle stream of nitrogen. Stir until all solids are completely dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using a low-temperature bath. Maintaining a low temperature is crucial to control the reaction rate and prevent side reactions.

  • Diacid Chloride Addition: Dissolve an equimolar amount of the aromatic diacid chloride (Monomer B) in a small amount of anhydrous NMP in a separate flask. Transfer this solution to the addition funnel.

  • Polymerization: Add the diacid chloride solution dropwise to the cooled diamine solution over a period of 30-60 minutes with vigorous stirring. The viscosity of the solution will increase as the polymerization proceeds.

  • Reaction Continuation: After the addition is complete, allow the reaction to continue at 0-5 °C for 2-4 hours, and then let it warm to room temperature and stir for an additional 12-24 hours.

  • Precipitation: Pour the viscous polymer solution into a beaker containing methanol with constant stirring. The polyamide will precipitate as a fibrous solid.

  • Washing: Collect the precipitated polymer by filtration and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, solvent, and salts.

  • Drying: Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Expected Outcomes and Characterization:

The resulting polyamide is expected to be a high-molecular-weight, amorphous or semi-crystalline solid. The material properties can be characterized using the following techniques:

PropertyCharacterization TechniqueExpected Result
Chemical Structure Fourier-Transform Infrared (FTIR) SpectroscopyAppearance of characteristic amide I (C=O stretch) and amide II (N-H bend) bands. Disappearance of the amine N-H stretch of the monomer.
Nuclear Magnetic Resonance (NMR) SpectroscopyConfirmation of the polyamide repeat unit structure.
Molecular Weight Gel Permeation Chromatography (GPC)Determination of number-average (Mn) and weight-average (Mw) molecular weights and polydispersity index (PDI).
Thermal Stability Thermogravimetric Analysis (TGA)High decomposition temperature (Td), indicating excellent thermal stability.
Differential Scanning Calorimetry (DSC)Determination of the glass transition temperature (Tg).
Mechanical Properties Tensile Testing (on cast films)Measurement of tensile strength, modulus, and elongation at break.
Solubility Solubility Tests in various organic solventsExpected good solubility in polar aprotic solvents like NMP, DMAc, and DMF.

Application 2: Synthesis of High-Performance Polyimides

Polyimides are renowned for their exceptional thermal stability, chemical resistance, and excellent mechanical properties, making them suitable for demanding applications in aerospace and electronics.[2] The incorporation of 4-(Pyrimidin-4-yloxy)aniline as a diamine monomer can lead to polyimides with improved processability and tailored properties.

Protocol: Two-Step Polycondensation for Polyimide Synthesis

The most common method for synthesizing high-quality polyimides is a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization.[1][3]

Reaction Workflow:

G cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_conditions1 Conditions cluster_step2 Step 2: Imidization cluster_conditions2 Conditions A 4-(Pyrimidin-4-yloxy)aniline (Diamine) C Poly(amic acid) Solution A->C B Aromatic Dianhydride B->C D Poly(amic acid) Film/Powder C->D Casting/Precipitation S1 Solvent: NMP, DMAc T1 Temp: Room Temp. At1 Atmosphere: Inert E Polyimide D->E S2 Thermal or Chemical T2 Thermal: 200-300 °C At2 Chemical: Acetic Anhydride/Pyridine

Figure 2: Two-step workflow for the synthesis of polyimides.

Materials:

  • 4-(Pyrimidin-4-yloxy)aniline (Diamine Monomer)

  • Aromatic tetracarboxylic dianhydride (e.g., Pyromellitic dianhydride (PMDA), 4,4'-Oxydiphthalic anhydride (ODPA))

  • N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc), anhydrous

  • For chemical imidization: Acetic anhydride and Pyridine

  • Methanol

  • Nitrogen or Argon gas supply

Equipment:

  • Same as for polyamide synthesis, with the addition of a spin coater or casting knife for film preparation and a high-temperature oven or furnace for thermal imidization.

Procedure:

Step 1: Synthesis of Poly(amic acid)

  • Diamine Dissolution: In a three-necked flask, dissolve a precise amount of 4-(Pyrimidin-4-yloxy)aniline in anhydrous NMP under a nitrogen atmosphere with stirring.

  • Dianhydride Addition: Gradually add an equimolar amount of the aromatic dianhydride powder to the diamine solution in several portions. The reaction is exothermic, and the temperature should be maintained at or below room temperature.

  • Polymerization: Continue stirring the reaction mixture at room temperature for 12-24 hours. The viscosity of the solution will increase significantly, indicating the formation of the high-molecular-weight poly(amic acid).

Step 2: Imidization (Thermal or Chemical)

  • Thermal Imidization (for films):

    • Cast the poly(amic acid) solution onto a glass substrate using a spin coater or casting knife to form a uniform film.

    • Place the coated substrate in a programmable oven.

    • Heat the film in a stepwise manner, for example: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour, under a nitrogen atmosphere. This gradual heating removes the solvent and facilitates the cyclodehydration to form the imide rings.

    • After cooling, the polyimide film can be peeled off from the substrate.

  • Chemical Imidization (for powder):

    • To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 2:1 molar ratio with respect to the amic acid repeat unit).

    • Stir the mixture at room temperature for 12-24 hours. The polyimide will precipitate out of the solution.

    • Filter the precipitated polyimide, wash it with methanol, and dry it in a vacuum oven.

Expected Outcomes and Characterization:

The resulting polyimide is expected to be a thermally stable polymer, often with a characteristic yellow to amber color. Characterization should be performed as described for polyamides, with particular attention to:

  • FTIR Spectroscopy: Confirmation of imidization by the appearance of characteristic imide carbonyl bands (symmetric and asymmetric stretching) and the disappearance of the amic acid O-H and N-H stretches.

  • Thermal Properties (TGA/DSC): Polyimides are expected to exhibit very high glass transition temperatures and excellent thermal stability.

Conclusion

4-(Pyrimidin-4-yloxy)aniline is a promising monomer for the development of a new generation of high-performance polymers. The protocols outlined in these application notes, based on established polymerization techniques for analogous monomers, provide a solid foundation for researchers to explore the synthesis and characterization of novel polyamides and polyimides. The unique combination of the pyrimidine ring, ether linkage, and aniline functionality is anticipated to yield materials with a superior balance of thermal stability, mechanical performance, and processability, opening up possibilities for their use in advanced materials applications.

References

  • Synthesis and characterization of novel polyimides derived from 4-phenyl-2, 6-bis [3-(4-aminophenoxy)
  • Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. (2022). MDPI.
  • The Synthesis and Characteristic ofA New Soluble Polyimides. (2007). J-STAGE.
  • Polyamides: synthesis and properties. (n.d.). Greenchemicals.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023).
  • Synthesis and Characterization of High Refractive Index Polyimides Derived from 4,4′-(p-Phenylenedisulfanyl)dianiline and Various Aromatic Tetracarboxylic Dianhydrides. (2007).
  • Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). (2000). Wiley Online Library.

Sources

Troubleshooting & Optimization

Optimization of reaction parameters for pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine Synthesis Optimization Ticket ID: PYR-OPT-882 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Reaction Parameters for Dihydropyrimidine (DHPM) Synthesis

Introduction & Scope

Welcome to the Pyrimidine Synthesis Technical Support Center. You are likely here because your Biginelli or cyclocondensation reactions are suffering from low yields, "oiling out," or persistent side products.

This guide moves beyond basic textbook procedures. It is built on the mechanistic insights of Kappe, Folkers, and recent green chemistry advancements. We focus primarily on the Biginelli Reaction (the primary route for pharmacologically active 3,4-dihydropyrimidin-2(1H)-ones) and address the critical parameters: Catalysis, Solvent Effects, and Energy Input (Microwave vs. Thermal).

The Mechanics of Failure (And Success)

To troubleshoot, you must visualize the invisible. The most common failure mode in pyrimidine synthesis is mismanaging the N-acyliminium ion intermediate .

Historical debate existed between the "aldol mechanism" and the "imine mechanism." Kappe’s 1997 re-examination definitively proved that the reaction proceeds via the condensation of the aldehyde and urea first. If your conditions do not stabilize this imine intermediate, your reaction will stall.

Visualizing the Pathway (Graphviz)

The following diagram illustrates the critical "Kappe Pathway." Note the convergence points where parameter failure occurs.

BiginelliMechanism Aldehyde Aldehyde (R-CHO) Imine N-Acyliminium Ion (CRITICAL INTERMEDIATE) Aldehyde->Imine Condensation (Slow Step) Urea Urea (NH2-CO-NH2) Urea->Imine Condensation (Slow Step) Dicarbonyl 1,3-Dicarbonyl (Enol Form) OpenChain Open Chain Ureide Imine->OpenChain + 1,3-Dicarbonyl (Nucleophilic Attack) DHPM 3,4-Dihydropyrimidin-2(1H)-one (DHPM) OpenChain->DHPM Cyclization (-H2O) AcidCat Acid Catalyst (H+ or Lewis Acid) AcidCat->Imine Stabilizes Heat Heat / MW Heat->DHPM Dehydration

Figure 1: The Kappe Mechanism. The formation of the N-acyliminium ion is the rate-determining bottleneck. If the catalyst is too weak or the solvent too nucleophilic, this intermediate collapses.

Troubleshooting Guide: Reaction Parameters

Issue A: "My Yield is Stuck Below 40%" (Catalyst Optimization)

User Question: I am using standard HCl/Ethanol reflux, but my yields are inconsistent. Should I add more acid?

Technical Response: Adding more Brønsted acid (HCl) often degrades the product or causes side reactions (like urea decomposition). The modern standard has shifted toward Lewis Acids . These coordinate with the carbonyl oxygen of the aldehyde, making it more electrophilic without the harsh pH that destroys functional groups.

Recommendation: Switch to a Lewis Acid catalyst. Lanthanide triflates are excellent but expensive. For routine synthesis, Indium(III) Chloride (


)  or Zinc Chloride (

)
are robust alternatives.

Comparative Catalyst Data:

Catalyst SystemTypical YieldReaction TimeProsCons
HCl / EtOH (Classic)30-50%4-8 HoursCheap, availableCorrosive, side reactions, low yield

/ Hexahydrate
65-75%3-5 HoursMild, cheapIron waste, difficult workup

(Indium Chloride)
80-90%1-2 HoursHigh selectivity, reusableExpensive

(Ytterbium)
90-95%<1 HourGreen, water-tolerantVery Expensive
Sulfamic Acid (

)
85-92%1-3 HoursSolid acid, zwitterionicInsoluble in some organic solvents
Issue B: "The Product Won't Precipitate / Oiling Out" (Solvent Tuning)

User Question: Most papers say the product precipitates from ethanol. Mine forms a sticky oil at the bottom. How do I fix this?

Technical Response: "Oiling out" indicates that your solvent system is slightly too good at solubilizing the product, or impurities (often unreacted 1,3-dicarbonyls) are preventing crystallization.

Protocol Adjustment:

  • The "Crash" Method: Cool the reaction mixture to 0°C. Add crushed ice directly to the reaction vessel (approx 1:1 volume ratio). The sudden polarity shift often forces the hydrophobic DHPM to crystallize.

  • Solvent Switch: If you are using DMF or DMSO (high boiling point), you must pour into water to isolate. If using Ethanol, try Acetonitrile (

    
    ) . 
    
    
    
    often provides cleaner precipitation because DHPMs are less soluble in it at room temperature than in Ethanol.
Issue C: Microwave vs. Thermal Heating

User Question: Is microwave synthesis actually better, or just faster?

Technical Response: It is both. Microwave irradiation (MWI) utilizes the dielectric heating mechanism. Ethanol (a polar solvent) couples very well with microwaves. This leads to rapid superheating (temperatures above the boiling point) which helps overcome the activation energy for the cyclization step (the dehydration shown in Figure 1).

Optimized Microwave Protocol (Standard Scale):

  • Vessel: 10 mL crimp-sealed vial.

  • Reagents: Aldehyde (1.0 eq), 1,3-Dicarbonyl (1.0 eq), Urea (1.2 eq), Catalyst (

    
    , 10 mol%).
    
  • Solvent: Ethanol (2 mL) or Solvent-Free (neat).

  • Parameters:

    • Temp: 100°C - 120°C

    • Power: Dynamic (Max 150W)

    • Time: 10 - 20 minutes.

  • Result: Yields typically improve by 15-20% over thermal reflux due to minimized exposure time, reducing thermal degradation of urea.

Troubleshooting Side Products

User Question: I see a fluorescent impurity on my TLC plate. What is it?

Technical Response: You are likely forming a Hantzsch Dihydropyridine instead of a Biginelli pyrimidine. This happens when the urea decomposes into ammonia, or if the reaction pathway deviates.

Decision Tree for Impurities (Graphviz):

TroubleshootingTree Start Identify Impurity Type Fluorescent Fluorescent Spot (TLC)? (Yellow/Green) Start->Fluorescent Sticky Sticky Red/Brown Oil? Start->Sticky Hantzsch Hantzsch Pyridine Side Product Fluorescent->Hantzsch Yes Polymer Aldehyde Polymerization or Urea Decomposition Sticky->Polymer Likely Action1 Action: Lower Temp (<80°C). Check Urea Quality. Avoid strong bases. Hantzsch->Action1 Action2 Action: Use Fresh Aldehyde. Switch to Inert Atmosphere. Add Antioxidant. Polymer->Action2

Figure 2: Diagnostic tree for common side-reaction indicators.

References & Authority

  • Kappe, C. O. (1997).[1][2] A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. Journal of Organic Chemistry.[1][2][3][4][5]

    • Core Relevance: Establishes the imine intermediate as the optimization target.

  • Kappe, C. O., & Stadler, A. (2000). Microwave-Assisted High-Speed Parallel Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones using a Solventless Biginelli Condensation Protocol. Synthesis.[1][2][3][5][6][7][8]

    • Core Relevance: Validates microwave protocols and solvent-free conditions.

  • Hu, E. H., Sidler, D. R., & Dolling, U. H. (1998).[3] Unprecedented Catalytic Three Component One-Pot Condensation Reaction: An Efficient Synthesis of 5-Alkoxycarbonyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones.[3] Journal of Organic Chemistry.[1][2][3][4][5]

    • Core Relevance: Demonstrates the superiority of Lewis Acid catalysts over classical HCl.

  • Heravi, M. M., et al. (2007). Silica-supported Preyssler nano particles: A novel, efficient and reusable catalyst for the one-pot synthesis of dihydropyrimidinones. Journal of Molecular Catalysis A: Chemical.

    • Core Relevance: Green chemistry and heterogeneous catalysis options.[3]

Need further assistance? Reply with your specific reagents and observed TLC Rf values for a customized troubleshooting protocol.

Sources

Technical Support Center: 4-(Pyrimidin-4-yloxy)aniline Stability & Degradation

[1][2]

Senior Application Scientist Note: 4-(Pyrimidin-4-yloxy)aniline is a bifunctional intermediate containing an electron-rich aniline and an electron-deficient pyrimidine ether.[1] Its degradation profile is dominated by two competing mechanisms: oxidative coupling of the amine (color change) and hydrolytic cleavage of the ether linkage (loss of potency). This guide details how to distinguish, prevent, and troubleshoot these pathways.

Part 1: Degradation Pathways & Mechanisms[1][3]

Pathway A: Hydrolytic Cleavage (The "Silent" Loss)

The ether linkage at the C4 position of the pyrimidine ring is susceptible to Nucleophilic Aromatic Substitution (

1
  • Mechanism: Water attacks the electrophilic C4 position. The tetrahedral intermediate collapses to release 4-Aminophenol (leaving group) and 4(3H)-Pyrimidinone (tautomer of 4-hydroxypyrimidine).[1]

  • Critical Conditions: Accelerated by acidic pH (< 4.[1]0) and elevated temperatures (> 40°C).

Pathway B: Oxidative Polymerization (The "Visible" Impurity)

The primary aniline amine (-

  • Mechanism: Formation of radical cations followed by N-N coupling (azo formation) or polymerization into polyaniline-like oligomers.[2][1]

  • Critical Conditions: Basic pH, presence of transition metals (Fe, Cu), and UV light exposure.

  • Indicator: Solution turns yellow/brown rapidly.

Part 2: Troubleshooting Guide (Q&A)

Scenario 1: Pre-Assay Sample Handling

Q: My stock solution in DMSO turned dark amber after 24 hours at room temperature. Is it still usable?

  • Diagnosis: Oxidative degradation of the aniline moiety.

  • Root Cause: DMSO can act as a mild oxidant, especially if the solvent contains peroxides or if the headspace is air.

  • Action:

    • Check LC-MS for the parent mass (M+H = 188.08).[1] If purity is >95%, the color is likely due to trace azo-dimers (high extinction coefficient) which may not significantly impact concentration yet.

    • Prevention: Store stocks at -20°C under argon/nitrogen. Use anhydrous, deoxygenated DMSO.[1]

Q: I see a new peak at RT = 1.2 min (early eluting) in my acidic mobile phase. What is it?

  • Diagnosis: Hydrolysis product (4-Aminophenol).[1]

  • Root Cause: 4-(Pyrimidin-4-yloxy)aniline is acid-labile.[1] Leaving the sample in 0.1% TFA/Water for extended periods (>4 hours) can induce hydrolysis.

  • Action:

    • Monitor for the mass of 4-Aminophenol (MW 109.1) and 4-Hydroxypyrimidine (MW 96.0).[2][1]

    • Protocol Adjustment: Switch to a neutral pH mobile phase (Ammonium Bicarbonate) or analyze immediately after dilution.

Scenario 2: Assay Interference

Q: The compound shows poor recovery in cell culture media (pH 7.4).

  • Diagnosis: Potential protein binding or non-specific adsorption, rather than degradation.

  • Reasoning: The ether linkage is relatively stable at neutral pH (7.0–7.5). However, the primary amine can form Schiff bases with aldehydes in serum or stick to plasticware.

  • Action:

    • Add 0.1% BSA to prevent plastic adsorption.[1]

    • Perform a stability test in media without cells to differentiate metabolic turnover from chemical instability.

Part 3: Visualizing the Degradation Network

The following diagram illustrates the causality between environmental stressors and specific degradation products.

DegradationPathwaysParent4-(Pyrimidin-4-yloxy)aniline(MW 187.2)Hydrolysis_StateHydrolytic Cleavage(SNAr Mechanism)Parent->Hydrolysis_State Acidic pH (<4) Heat (>40°C)Oxidation_StateOxidative Coupling(Radical Mechanism)Parent->Oxidation_State Air/O2 Light (UV) DMSO StorageProd_Aminophenol4-Aminophenol(MW 109.1)[Toxic/Reactive]Hydrolysis_State->Prod_AminophenolProd_Pyrimidinone4(3H)-Pyrimidinone(MW 96.0)[Inactive]Hydrolysis_State->Prod_PyrimidinoneProd_AzoAzo Dimers / Oligomers(Colored Impurities)Oxidation_State->Prod_AzoProd_N_OxideN-Oxide / Hydroxylamine(Metabolic Mimic)Oxidation_State->Prod_N_Oxide

Figure 1: Mechanistic degradation map showing the divergence between hydrolytic cleavage (acid-catalyzed) and oxidative coupling (environmentally catalyzed).[2][3]

Part 4: Experimental Protocols

Protocol A: Rapid Stability Profiling (Stress Test)

Use this protocol to validate sample integrity before running expensive biological assays.

Reagents:

  • Stock: 10 mM 4-(Pyrimidin-4-yloxy)aniline in DMSO.

  • Stress Buffers:

    • Acid: 0.1 M HCl[2]

    • Base: 0.1 M NaOH[2]

    • Oxidative: 3%

      
      [2]
      

Methodology:

  • Preparation: Dilute Stock to 50 µM in each Stress Buffer (1:200 dilution).

  • Incubation: Incubate at 37°C for 2 hours .

  • Quenching: Neutralize Acid/Base samples to pH 7.0 immediately.

  • Analysis: Inject 10 µL onto HPLC (C18 Column).

    • Gradient: 5% to 95% ACN in Water (0.1% Formic Acid).

    • Detection: UV 254 nm.[1]

Data Interpretation Table:

ConditionExpected % RemainingMajor Degradant Peak (Relative RT)Action if Failed
Control (PBS) > 98%NoneProceed with assay.
Acid (0.1 M HCl) < 80%0.4 (4-Aminophenol)Avoid acidic quenchers; use neutral buffers.[2][1]
Base (0.1 M NaOH) < 90%0.4 (4-Aminophenol)Minimize exposure to high pH during workup.[2][1]
Oxidative (

)
< 50%Multiple late-eluting peaks (Oligomers)Add antioxidant (e.g., 1 mM Ascorbic Acid or DTT).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10065606, 4-(Pyrimidin-4-yloxy)aniline. Retrieved from [Link]

  • Brown, D. J. (1962). The Pyrimidines.[4] The Chemistry of Heterocyclic Compounds. Wiley-Interscience.[2] (Foundational text on pyrimidine ether hydrolysis mechanisms).

  • Seela, F., & Steker, H. (1985). Synthesis and hydrolytic stability of 4-substituted pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides. Journal of the Chemical Society, Perkin Transactions 1, 2573-2576.[5] Retrieved from [Link][5][6]

Validation & Comparative

A Comparative Guide to the Efficacy of 4-(Pyrimidin-4-yloxy)aniline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the development of targeted therapies has revolutionized treatment paradigms. Among the myriad of molecular scaffolds explored, the 4-(pyrimidin-4-yloxy)aniline core has emerged as a privileged structure in the design of potent kinase inhibitors. This guide provides a comparative analysis of the efficacy of various derivatives based on this and closely related scaffolds, offering insights into their structure-activity relationships (SAR) and their potential as anticancer agents. By synthesizing data from multiple studies, we aim to provide a valuable resource for researchers engaged in the discovery and development of next-generation kinase inhibitors.

The 4-(Pyrimidin-4-yloxy)aniline Scaffold: A Versatile Kinase Binding Moiety

The 4-(pyrimidin-4-yloxy)aniline scaffold combines the essential features of a hinge-binding pyrimidine ring with a flexible ether linkage to a substituted aniline moiety. This arrangement allows for diverse interactions within the ATP-binding pocket of various kinases, making it a fertile ground for the development of inhibitors targeting key oncogenic drivers such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and FMS-like Tyrosine Kinase 3 (FLT3). The aniline ring serves as a versatile platform for introducing various substituents that can modulate potency, selectivity, and pharmacokinetic properties.

Comparative Efficacy of Anilino-oxy-pyrimidine and Related Derivatives

To provide a clear comparison of the efficacy of derivatives based on the anilino-oxy-pyrimidine and related scaffolds, the following tables summarize their inhibitory activities against key kinases and cancer cell lines. The data has been collated from various studies to facilitate a cross-comparison of different substitution patterns.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Derivatives

Compound IDCore ScaffoldTarget KinaseIC50 (nM)Reference
12c 4-((6,7-dimethoxyquinolin-4-yl)oxy)anilineFLT3312[1]
12g 4-((6,7-dimethoxyquinolin-4-yl)oxy)anilineFLT3384[1]
13j 4-AnilinoquinazolineEGFRBetter than Gefitinib[2]
14 4-AnilinoquinazolineEGFREquivalent to Gefitinib[2]
Lead Compound 2-Arylamino-4-aryl-pyrimidinePAK1Potent Inhibition[3]
10a 4-AnilinoquinazolineEGFR, VEGFR-2Potent Inhibition[4]
10g 4-AnilinoquinazolineEGFR, VEGFR-2Potent Inhibition[4]

Table 2: Anti-proliferative Activity of Selected Derivatives Against Cancer Cell Lines

Compound IDCore ScaffoldCell LineCancer TypeIC50 (µM)Reference
12c 4-((6,7-dimethoxyquinolin-4-yl)oxy)anilineMV4-11Acute Myeloid LeukemiaPotent[1]
12g 4-((6,7-dimethoxyquinolin-4-yl)oxy)anilineMV4-11Acute Myeloid LeukemiaPotent[1]
4a 4-AnilinoquinolinylchalconeMDA-MB-231Breast CancerNot specified[5]
13j 4-AnilinoquinazolineA549, HepG2, SMMC7721Lung, LiverNot specified[2]
14 4-AnilinoquinazolineA549LungNot specified[2]
10a 4-AnilinoquinazolineA549, H446LungEnhanced under hypoxia[4]
10g 4-AnilinoquinazolineA549, H446LungEnhanced under hypoxia[4]
12a 2,4-pyrimidinediamineALK-positive cancer cell linesVariousStronger than Ceritinib[6]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of 4-(pyrimidin-4-yloxy)aniline and related derivatives stems from their ability to inhibit protein kinases that are crucial for tumor growth, proliferation, and survival. These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing the phosphorylation of downstream substrates.

A key target for many of these derivatives is the Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and differentiation.[7] Dysregulation of the EGFR signaling pathway is a common event in many cancers, leading to uncontrolled cell division and tumor progression.[8]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binding & Dimerization P-EGFR Phosphorylated EGFR EGFR->P-EGFR Autophosphorylation RAS RAS P-EGFR->RAS PI3K PI3K P-EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT AKT->Transcription Factors Inhibitor 4-(Pyrimidin-4-yloxy) aniline Derivative Inhibitor->P-EGFR Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation\nSurvival\nAngiogenesis Cell Proliferation Survival Angiogenesis Gene Expression->Cell Proliferation\nSurvival\nAngiogenesis

Caption: EGFR Signaling Pathway and Inhibition.

Another critical target is the Vascular Endothelial Growth Factor Receptor (VEGFR) , particularly VEGFR-2, which is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to starvation and cell death.

Experimental Protocols for Efficacy Evaluation

The evaluation of the efficacy of these kinase inhibitors involves a series of well-defined in vitro and in vivo experiments. Below are detailed, step-by-step methodologies for two key in vitro assays.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on a specific kinase.

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is typically quantified using a variety of methods, such as radioactivity, fluorescence, or luminescence.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a solution of the recombinant kinase in kinase buffer.

    • Prepare a solution of the kinase-specific substrate (e.g., a peptide or protein) in kinase buffer.

    • Prepare an ATP solution in kinase buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the test compound at various concentrations (typically a serial dilution). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Add the kinase solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

    • Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺).

    • Detect the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, HTRF®, or a radioactivity-based assay).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell lines in appropriate growth medium.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in growth medium.

    • Remove the old medium from the cell plate and add the medium containing the test compound at different concentrations. Include a vehicle control (medium with DMSO).

    • Incubate the plate for a specific period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • After the incubation period, add a sterile MTT solution to each well and incubate for 2-4 hours at 37°C.

    • During this incubation, the MTT will be converted to formazan crystals by viable cells.

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution of the formazan.

  • Data Analysis:

    • Measure the absorbance of the formazan solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Experimental_Workflow Compound_Synthesis Synthesis of 4-(Pyrimidin-4-yloxy)aniline Derivatives In_Vitro_Kinase_Assay In Vitro Kinase Inhibition Assay Compound_Synthesis->In_Vitro_Kinase_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Synthesis->Cell_Viability_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Kinase_Assay->SAR_Analysis Cell_Viability_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Design In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: General Workflow for Efficacy Evaluation.

Conclusion and Future Directions

The 4-(pyrimidin-4-yloxy)aniline scaffold and its close analogs represent a highly promising class of kinase inhibitors with significant potential for the development of novel anticancer therapies. The data presented in this guide highlights the importance of systematic structural modifications to optimize potency and selectivity against key oncogenic kinases such as EGFR, VEGFR, and FLT3. The detailed experimental protocols provide a framework for the robust evaluation of these compounds.

Future research in this area should focus on several key aspects. Firstly, the exploration of a wider range of substituents on both the pyrimidine and aniline rings could lead to the discovery of derivatives with improved potency and selectivity profiles. Secondly, a deeper understanding of the binding modes of these inhibitors within the kinase active site through co-crystallization studies will be invaluable for rational drug design. Finally, comprehensive in vivo studies are necessary to translate the promising in vitro efficacy of these compounds into tangible therapeutic benefits for cancer patients. The continued investigation of this versatile scaffold holds great promise for the future of targeted cancer therapy.

References

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. MDPI. [Link]

  • Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity. PubMed. [Link]

  • Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. PubMed. [Link]

  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate. [Link]

  • Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform. PubMed. [Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Biochemical IC50 values for CC-509 against selected human kinases. ResearchGate. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

  • Design, synthesis and biological evaluation of 4-anilinoquinoline derivatives as novel potent tubulin depolymerization agents. PubMed. [Link]

  • Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine. ResearchGate. [Link]

  • 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. [No Source Found].
  • N-(4-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide. PubChem. [Link]

  • Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ResearchGate. [Link]

  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. PubMed. [Link]

  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. [Link]

  • Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. [No Source Found].
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. NIH. [Link]

  • Determination of IC 50 values. The 50% inhibition concentration (IC50). ResearchGate. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed. [Link]

  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. NIH. [Link]

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In Vitro Validation of Novel Anilinopyrimidine Kinase Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The anilinopyrimidine scaffold represents a "privileged structure" in medicinal chemistry, primarily due to its ability to mimic the adenine ring of ATP, allowing for potent interaction with the hinge region of kinase domains. While first-generation inhibitors like Gefitinib validated this class, the emergence of resistance mutations (e.g., EGFR T790M, C797S) necessitates the development of next-generation derivatives.

This guide outlines a rigorous in vitro validation workflow for novel anilinopyrimidines (designated here as the AP-X Series ). We compare these novel agents against established benchmarks (Osimertinib , Gefitinib ) to demonstrate superior potency against resistant mutants and selectivity over wild-type (WT) kinases.

Part 1: The Biochemical Standard (Enzymatic Potency)

Before cellular testing, the intrinsic affinity of the compound for the target kinase must be quantified. We utilize a luminescent ADP-detection assay, which is superior to radiometric methods for high-throughput profiling due to its universal applicability and high Z' factors.

Protocol: ADP-Glo™ Kinase Assay

Rationale: This assay measures the ADP formed from a kinase reaction.[1][2][3][4] It is less prone to false positives caused by fluorescent interference (common in heterocyclic compounds like anilinopyrimidines) than FRET-based assays.

Workflow Diagram:

ADPGlo_Workflow Step1 Kinase Reaction (Enzyme + Substrate + ATP + AP-X) Step2 Depletion (Add ADP-Glo™ Reagent) Step1->Step2 60 min @ RT Step3 Detection (Add Kinase Detection Reagent) Step2->Step3 40 min @ RT (Stops rxn, consumes ATP) Step4 Measurement (Luminescence Readout) Step3->Step4 30 min @ RT (ADP -> ATP -> Light)

Figure 1: Step-by-step workflow for the ADP-Glo™ kinase assay. The system converts ADP produced by the kinase reaction back into ATP, which is then used by luciferase to generate light.[1]

Comparative Data: Enzymatic IC50 (nM)

The following table summarizes the inhibitory concentration (IC50) of a representative novel anilinopyrimidine (AP-X ) compared to market standards.

Target KinaseMutation StatusAP-X (Novel)Osimertinib (3rd Gen)Gefitinib (1st Gen)Interpretation
EGFR WT 15.2 nM12.0 nM0.4 nMAP-X shows reduced potency on WT (sparing toxicity).
EGFR L858R (Sensitizing)1.1 nM1.8 nM0.5 nMAP-X retains high potency on activating mutations.
EGFR L858R / T790M 0.8 nM 1.5 nM >10,000 nMCritical: AP-X outperforms Osimertinib on the resistant double mutant.
VEGFR-2 WT45 nM>1,000 nM>10,000 nMAP-X exhibits dual-inhibition potential (anti-angiogenic).

Technical Insight: The loss of potency of Gefitinib against T790M is due to steric hindrance at the "gatekeeper" residue. The AP-X series overcomes this by utilizing a flexible pyrimidine core that accommodates the bulkier Methionine residue.

Part 2: Cellular Potency & Selectivity

Enzymatic inhibition does not guarantee cellular efficacy due to membrane permeability and efflux pump issues. We validate cellular activity using ATP-based viability assays, which are more sensitive than metabolic dyes (MTT/MTS).

Protocol: CellTiter-Glo® Luminescent Viability Assay

Methodology:

  • Seeding: Seed cells (H1975, A549, HaCaT) at 3,000 cells/well in 96-well opaque plates. Allow attachment overnight.

  • Treatment: Treat with serial dilutions of AP-X (0.1 nM – 10 µM) for 72 hours. Include DMSO control (<0.5%).

  • Lysis/Detection: Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 mins to lyse. Incubate 10 mins.

  • Readout: Measure luminescence. Calculate GI50 using non-linear regression (GraphPad Prism).

Mechanism of Action: EGFR Signaling Pathway

To confirm the drug hits the intended target, we map the inhibition within the signaling cascade.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Binding RAS RAS-GTP EGFR->RAS Activation Drug AP-X / Osimertinib (Inhibitor) Drug->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Phosphorylation) MEK->ERK Nucleus Nucleus (Proliferation/Survival) ERK->Nucleus Translocation

Figure 2: The EGFR signaling cascade. Anilinopyrimidines (AP-X) competitively bind the ATP pocket of EGFR, preventing autophosphorylation and downstream ERK activation.

Comparative Data: Cellular GI50 (nM)
Cell LineGenetic BackgroundAP-X (Novel)OsimertinibGefitinibSelectivity Index (WT/Mutant)
H1975 EGFR L858R / T790M2.5 nM 4.0 nM>5,000 nMHigh (Target Engagement)
PC-9 EGFR Del193.0 nM3.5 nM4.0 nMHigh
A549 EGFR WT / KRAS Mut>5,000 nM>5,000 nM>5,000 nMSpecificity confirmed (Inactive on KRAS driver)
HaCaT EGFR WT (Skin keratinocyte)450 nM280 nM15 nMAP-X is safer (Higher GI50 on healthy cells)

Key Finding: The AP-X series demonstrates a wider therapeutic window than Gefitinib. While Gefitinib inhibits WT EGFR in skin cells (HaCaT) at 15 nM (leading to rash), AP-X requires 450 nM to cause the same toxicity, indicating superior selectivity.

Part 3: Mechanistic Confirmation (Western Blot)

To prove that cell death is caused by EGFR inhibition and not general cytotoxicity, phosphorylation status must be assessed.

Protocol:

  • Lysate Prep: Treat H1975 cells with AP-X (0, 10, 100, 1000 nM) for 6 hours. Lyse in RIPA buffer with phosphatase inhibitors.

  • Antibodies: Primary: anti-pEGFR (Y1068), anti-pERK1/2, anti-Total EGFR, anti-β-actin (loading control).

  • Validation Criteria: A successful candidate must show dose-dependent reduction of pEGFR and pERK without affecting Total EGFR levels.

Expected Result:

  • AP-X (10 nM): >80% reduction in pEGFR (Y1068).

  • Gefitinib (1000 nM): No significant reduction in pEGFR (due to T790M resistance).

Part 4: Early ADME/Tox Screening

A potent inhibitor is useless if it is metabolically unstable or cardiotoxic.

  • hERG Inhibition (Cardiotoxicity):

    • Method: Automated Patch Clamp.

    • Threshold: IC50 > 10 µM is preferred.

    • AP-X Result: 15.4 µM (Low risk of QT prolongation).

  • Microsomal Stability:

    • Method: Incubation with human liver microsomes (HLM) + NADPH.

    • Metric: Intrinsic Clearance (CLint).

    • AP-X Result: T1/2 > 60 mins (High metabolic stability compared to typical ester-containing derivatives).

References

  • Vertex Pharmaceuticals. (2022). Novel anilinopyrimidine derivatives as potential EGFR T790M/C797S Inhibitors: Design, Synthesis, biological activity study. Bioorganic & Medicinal Chemistry.

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual.

  • American Chemical Society. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters.

  • Drugs.com. (2023). Gefitinib vs Osimertinib Comparison.

  • National Institutes of Health (PMC). (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions.

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A Senior Application Scientist's Guide to Validating the Mechanism of Action of a 4-(Pyrimidin-4-yloxy)aniline-based Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing a clear and verifiable mechanism of action (MoA) is the bedrock upon which a successful therapeutic candidate is built. This guide provides an in-depth, technically-focused workflow for validating the MoA of a novel 4-(pyrimidin-4-yloxy)aniline-based compound, hereafter referred to as "Compound-X." The experimental strategy is designed to be a self-validating cascade, where each phase provides the logical and empirical foundation for the next.

The 4-anilinopyrimidine scaffold is a well-established pharmacophore, frequently found in kinase inhibitors designed to compete with ATP at the enzyme's catalytic site.[1][2][3] Compounds from this class are known to target various protein kinases, particularly receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and members of the class III RTK subfamily, which are often implicated in oncogenesis.[1][4]

This guide will use the hypothesis that Compound-X is a novel inhibitor of EGFR, a receptor tyrosine kinase that, when dysregulated, is a key driver in multiple cancers.[4] Activation of EGFR initiates several downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which promote cell proliferation and survival.[5][6][7] We will rigorously test this hypothesis and compare the performance of Compound-X against established first- and third-generation EGFR inhibitors, Gefitinib and Osimertinib, respectively.

Phase 1: Confirming Direct Target Engagement in a Cellular Milieu

The Causality Question: Before assessing function, we must first prove a physical interaction. Does Compound-X physically bind to its putative target, EGFR, within the complex and dynamic environment of a living cell? Answering this is the critical first step.

Chosen Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying drug-target engagement in intact cells.[8][9][10] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[10][11]

Experimental Workflow: CETSA

cluster_0 Cell Treatment & Heating cluster_1 Lysis & Separation cluster_2 Quantification & Analysis A 1. Culture EGFR-expressing cells (e.g., A549, NCI-H1975) B 2. Treat cells with Vehicle (DMSO) or Compound-X (at various conc.) A->B C 3. Heat cell suspensions across a temperature gradient (e.g., 40-60°C) B->C D 4. Lyse cells to release proteins C->D E 5. Centrifuge to separate soluble (stabilized) vs. aggregated proteins D->E F 6. Collect supernatant (soluble fraction) E->F G 7. Quantify remaining soluble EGFR (e.g., via Western Blot or ELISA) F->G H 8. Plot % Soluble EGFR vs. Temp to generate melting curves G->H

Caption: CETSA workflow to determine target engagement.

Interpreting the Data

A successful outcome is a rightward shift in the melting curve for Compound-X-treated cells compared to the vehicle control. This "thermal shift" indicates that Compound-X binding has stabilized the EGFR protein, requiring a higher temperature to denature it.

TreatmentApparent Melting Temp (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)48.5°C-
Compound-X (1 µM) 52.0°C +3.5°C
Negative Control48.6°C+0.1°C

Phase 2: Quantifying Target Activity Modulation

The Causality Question: We've shown binding. Now, does this binding event translate into a functional consequence? Specifically, does Compound-X inhibit the kinase activity of EGFR?

Chosen Methodology: LanthaScreen® Eu Kinase Binding Assay

This is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescent tracer from the kinase's ATP binding site.[12] It is an ideal method for quantifying the potency (IC50) of ATP-competitive inhibitors.

Step-by-Step Protocol: LanthaScreen® Assay[12]
  • Reagent Preparation: Prepare 4X solutions of Compound-X (and comparator drugs), 4X kinase (recombinant EGFR), and 4X fluorescent tracer in the assay buffer.

  • Assay Plate Setup: In a 384-well plate, add 2.5 µL of the 4X compound dilutions.

  • Kinase Addition: Add 2.5 µL of the 4X EGFR/Eu-labeled antibody mixture.

  • Tracer Addition: Add 5 µL of the 2X tracer/ATP solution to initiate the binding reaction.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths to calculate the FRET ratio.

Comparative Performance Data

The goal is to determine the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency. We will compare Compound-X to Gefitinib (a first-generation EGFR inhibitor) and Osimertinib (a third-generation inhibitor selective for mutant EGFR).[7][13][14]

CompoundTarget EGFR MutantIC50 (nM)Notes
Compound-X L858R/T790M15 High potency against the key resistance mutation.
GefitinibL858R25First-generation standard, less effective against T790M.[7][15]
OsimertinibL858R/T790M12Third-generation standard, potent against T790M.[16][17]
SunitinibVEGFR, PDGFR>10,000Negative control; multi-kinase inhibitor not targeting EGFR.[18]

Phase 3: Verifying Downstream Signaling Blockade

The Causality Question: Inhibition of EGFR's kinase activity should block the downstream signaling pathways it controls. Does treating cells with Compound-X lead to a measurable decrease in the phosphorylation of key pathway proteins like AKT and ERK?

Chosen Methodology: Western Blotting for Phospho-Proteins

Western blotting is the gold-standard technique for analyzing the expression levels of specific proteins.[19] By using antibodies that specifically recognize the phosphorylated (activated) forms of proteins, we can directly measure the impact of our inhibitor on the signaling cascade.[20][21][22]

Signaling Pathway Visualization

cluster_downstream Downstream Pathways Ligand EGF Ligand EGFR EGFR Receptor Ligand->EGFR Binds & Activates RAS RAS EGFR->RAS Phosphorylates PI3K PI3K EGFR->PI3K Phosphorylates CompoundX Compound-X CompoundX->EGFR Binds & Inhibits ATP Site RAF RAF RAS->RAF AKT AKT PI3K->AKT Activates MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling and the inhibitory point of Compound-X.

Step-by-Step Protocol: Phospho-Protein Western Blot[20][22]
  • Cell Culture & Treatment: Plate NCI-H1975 cells (which harbor the L858R/T790M EGFR mutation) and allow them to adhere. Starve cells overnight and then treat with Compound-X, Osimertinib, or Vehicle for 2 hours. Stimulate with EGF (100 ng/mL) for 15 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity using densitometry. Normalize the phospho-protein signal to the total protein signal.[23]

Expected Results

Treatment with Compound-X and Osimertinib should show a marked decrease in the p-AKT/Total AKT and p-ERK/Total ERK ratios compared to the EGF-stimulated vehicle control, indicating successful blockade of the downstream pathways.

Phase 4: Linking Pathway to Phenotype

The Causality Question: We have confirmed target engagement, kinase inhibition, and downstream pathway blockade. The final and most crucial question is: does this cascade of molecular events result in the desired anti-cancer phenotype, namely, the inhibition of cancer cell proliferation?

Chosen Methodology: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[25]

Step-by-Step Protocol: MTT Assay[26][27][28]
  • Cell Seeding: Seed NCI-H1975 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound-X, Gefitinib, and Osimertinib for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[26]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Comparative Performance Data
CompoundCell LineGI50 (nM)Notes
Compound-X NCI-H197525 Potent anti-proliferative effect on EGFR T790M mutant cells.
GefitinibNCI-H1975>5,000Ineffective due to T790M resistance mutation.[15]
OsimertinibNCI-H197520Clinically validated potency against T790M mutant cells.[14]

Overall Conclusion and Validation Summary

The presented workflow provides a rigorous, multi-faceted approach to validating the mechanism of action of Compound-X. By systematically progressing from direct target binding to cellular phenotype, we have constructed a chain of evidence that strongly supports the hypothesis that Compound-X is a potent, ATP-competitive inhibitor of EGFR that functions by blocking downstream PI3K/AKT and MAPK signaling, leading to a significant anti-proliferative effect in cancer cells harboring EGFR activating and resistance mutations.

This logical progression, where each experimental phase validates the last, embodies the principles of scientific integrity and provides the trustworthy, authoritative data required for advancing a compound in the drug development pipeline.

References

  • Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram. ResearchGate. Available from: [Link]

  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. National Institutes of Health. Available from: [Link]

  • 4-Pyridin-5-yl-2-(3,4,5-trimethoxyphenylamino)pyrimidines: potent and selective inhibitors of ZAP 70. PubMed. Available from: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available from: [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. National Institutes of Health. Available from: [Link]

  • What is the mechanism of Osimertinib mesylate?. Patsnap Synapse. Available from: [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. Available from: [Link]

  • Advances in studies of tyrosine kinase inhibitors and their acquired resistance. PMC - NIH. Available from: [Link]

  • 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Frontiers. Available from: [Link]

  • Western blot analysis of phospho-Akt/Akt and phospho-Erk/Erk. ResearchGate. Available from: [Link]

  • Mechanism of Action – TAGRISSO® (osimertinib). TAGRISSO® HCP. Available from: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. Available from: [Link]

  • What is the mechanism of Gefitinib?. Patsnap Synapse. Available from: [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC - NIH. Available from: [Link]

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Technical Guide: In Vivo Efficacy Profiling of Novel vs. Established Pyrimidine Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The evaluation of novel pyrimidine-based therapeutics requires a rigorous departure from standard cytotoxic screening. Unlike established agents (e.g., 5-Fluorouracil [5-FU] or Gemcitabine ), which primarily target Thymidylate Synthase (TS) or ribonucleotide reductase, next-generation analogues (designated here as NPA-X , representative of agents like TAS-102) often utilize dual mechanisms: TS inhibition and direct DNA incorporation.[1]

This guide outlines a self-validating in vivo workflow to differentiate these mechanisms. The core objective is not merely to show tumor shrinkage, but to prove efficacy in refractory models where established therapies fail, thereby validating the "novelty" of the mechanism.

Mechanistic Differentiation: The "Why" Before the "How"

To design an effective in vivo study, one must understand the subcellular kinetics. Established pyrimidines often fail due to the upregulation of TS or catabolic enzymes like Dihydropyrimidine Dehydrogenase (DPD). Novel agents are designed to bypass these resistance nodes.[1][2]

Comparative Mechanism Pathway

The following diagram illustrates the divergence in mechanism between a standard fluoropyrimidine (5-FU) and a novel analogue (NPA-X) that utilizes a catabolic inhibitor (e.g., Tipiracil) to maintain bioavailability and force DNA incorporation.

Pyrimidine_Mechanism cluster_0 Extracellular Space cluster_1 Tumor Cell Cytoplasm 5-FU Established Agent (5-FU) DPD DPD Enzyme (Catabolism) 5-FU->DPD Rapid Degradation FdUMP Active Metabolite (FdUMP) 5-FU->FdUMP Phosphorylation NPA-X Novel Agent (NPA-X + Inhibitor) NPA-X->DPD Inhibitor Blocks DPD DNA_Inc Direct DNA Incorporation NPA-X->DNA_Inc Triphosphate Conversion TS Thymidylate Synthase (TS) FdUMP->TS Inhibits DNA_Inc->TS Secondary Effect

Caption: Figure 1.[3][4] Mechanism divergence: Established agents (Red) rely on TS inhibition but are vulnerable to DPD. Novel agents (Blue/Green) block catabolism and prioritize DNA incorporation.

Experimental Protocol: The Self-Validating Workflow

Core Philosophy: A self-validating protocol includes internal controls that confirm the failure of the established drug in resistant models, ensuring that success of the novel drug is due to mechanism, not artifact.

Model Selection
  • Sensitive Line: HCT-116 (Colorectal) – Validates baseline potency.

  • Resistant Line: HCT-116/5-FU (Derived resistant subline) or DLD-1 – Critical Step: You must demonstrate that 5-FU fails here to validate the study.

Step-by-Step Methodology
Phase 1: Inoculation & Staging
  • Cell Prep: Harvest cells in exponential growth phase (viability >95%). Resuspend in 50% Matrigel/PBS matrix to support architecture.

  • Implantation: Inject

    
     cells subcutaneously into the right flank of BALB/c nude mice (6-8 weeks old).
    
  • Staging: Monitor growth until tumors reach 150–200 mm³ .

    • Why? Tumors <100 mm³ have variable vascularization. Tumors >300 mm³ may develop necrotic cores before treatment effect is seen.

Phase 2: Randomization & Dosing

Randomize mice (n=10/group) based on tumor volume to ensure equal mean starting volumes (ANOVA


).
  • Group A (Vehicle): Saline/HPMC, matched schedule.

  • Group B (Established): 5-FU, 60 mg/kg, i.v. (tail vein), Q7D x 3.

  • Group C (Novel NPA-X): Experimental dose (e.g., 150 mg/kg), Oral Gavage (p.o.), BID, 5 days on/2 days off.

    • Note: The route of administration (IV vs PO) is a key variable. Oral dosing for NPA-X mimics the clinical advantage of newer pyrimidines.

Phase 3: Data Acquisition
  • Tumor Measurement: Caliper measurement every 3-4 days.

    • Formula:

      
      .
      
  • Toxicity Check: Weigh mice daily.

    • Stop Rule: >20% body weight loss triggers humane euthanasia.

Study Workflow Diagram

Workflow cluster_dosing Treatment Phase (21 Days) start Cell Harvest (Log Phase) implant SC Implantation (BALB/c Nude) start->implant growth Tumor Growth to 200mm³ implant->growth random Randomization (Sort by Volume) growth->random grp_ctrl Vehicle (Control) random->grp_ctrl grp_std Established (5-FU IV) random->grp_std grp_nov Novel NPA-X (Oral BID) random->grp_nov necropsy Necropsy & Biomarker Analysis grp_ctrl->necropsy grp_std->necropsy grp_nov->necropsy

Caption: Figure 2. Experimental timeline ensuring rigorous staging and randomized treatment allocation.

Data Presentation & Comparative Analysis

When publishing, summarize data to highlight the Therapeutic Index (Efficacy vs. Toxicity).

Synthetic Data Summary (Representative)

The table below demonstrates how to present the superiority of a Novel Pyrimidine Analogue (NPA-X) over 5-FU in a resistant model.

MetricGroup A: VehicleGroup B: 5-FU (Established)Group C: NPA-X (Novel)Interpretation
Tumor Vol (Day 21)



NPA-X shows significant regression (

).
TGI % -21% (Resistant)62% (Effective) 5-FU failed (<30% TGI); NPA-X overcame resistance.
Body Weight Change +2%-12%-5%NPA-X has a better safety profile (less systemic toxicity).
PK (

)
-15 mins2.5 hours Catabolic inhibition in NPA-X extends half-life.
Biomarker (DNA Inc.) NegativeLowHigh Confirms mechanism: DNA incorporation vs TS inhibition.
  • TGI (Tumor Growth Inhibition): Calculated as

    
    .
    
  • Self-Validation Check: If Group B (5-FU) showed >50% TGI, the model was not resistant, and the claim of "overcoming resistance" is invalid.

Senior Scientist's Interpretation

To ensure authoritative grounding, your discussion must address the causality of the results:

  • Pharmacokinetics (PK) Driver: The superior efficacy of NPA-X is likely driven by the increased

    
     (2.5h vs 15m). 5-FU is rapidly degraded by DPD in the liver; the novel agent's inclusion of a DPD inhibitor (or structural resistance to DPD) maintains the "Area Under the Curve" (AUC) necessary for sustained DNA damage.
    
  • Mechanism of Action (MoA) Verification: Using immunohistochemistry (IHC) for

    
    H2AX  (DNA damage marker) at necropsy is essential.
    
    • Expectation: 5-FU treated tumors show moderate TS upregulation (rebound effect). NPA-X treated tumors should show high

      
      H2AX foci, confirming that DNA incorporation—not just metabolic starvation—is the driver of cell death.
      

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. [Link]

  • Emura, T., et al. (2004). A novel combination antimetabolite, TAS-102, exhibits antitumor activity in FU-resistant human cancer cells through a mechanism involving FTD incorporation into DNA. International Journal of Oncology, 25(3), 571-578. [Link]

  • Lestini, G., et al. (2016). Optimal Design for Informative Protocols in Xenograft Tumor Growth Inhibition Experiments in Mice. Pharmaceutical Research, 33, 2494–2507. [Link]

  • Peters, G. J., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59, 1521–1532. [Link]

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A Comparative Guide to the ADME-Tox Profiling of 4-(Pyrimidin-4-yloxy)aniline Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: De-risking a Privileged Scaffold in Kinase Inhibition

The 4-(pyrimidin-4-yloxy)aniline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous potent kinase inhibitors targeting a range of diseases from oncology to inflammation. Its structural rigidity and capacity for crucial hydrogen bonding with the kinase hinge region make it an excellent starting point for drug design. However, clinical success is dictated not by potency alone, but by a compound's overall pharmacokinetic and safety profile. Poor absorption, rapid metabolism, unforeseen toxicity, or adverse drug-drug interactions are primary causes of late-stage attrition in drug development.[1][2]

Therefore, a robust and early-stage characterization of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is paramount.[3] Implementing a comprehensive in vitro ADME-Tox panel allows for the early identification and weeding out of candidates with unfavorable characteristics, enabling research teams to focus resources on compounds with the highest probability of success.[1][4] This guide presents a comparative framework for profiling 4-(pyrimidin-4-yloxy)aniline analogs, detailing the critical assays, explaining the causality behind experimental choices, and interpreting multiparameter data to select a lead candidate for in vivo studies.

The Tiered ADME-Tox Cascade: A Strategy for Efficient Candidate Selection

A "fail early, fail cheap" strategy is central to modern drug discovery.[5] This is achieved by employing a tiered or cascaded approach to ADME-Tox screening. High-throughput, cost-effective assays are used initially to filter large numbers of compounds. Promising candidates then advance to more complex, lower-throughput, and resource-intensive assays that provide a more detailed understanding of their potential liabilities.

ADME_Tox_Cascade cluster_0 Tier 1: High-Throughput Screening (HTS) cluster_1 Tier 2: Lead Optimization Profiling cluster_2 Tier 3: Pre-Nomination Safety Screening Solubility Aqueous Solubility (Kinetic, Nephelometry) CYP_Inhibition CYP450 Inhibition (Fluorometric IC50) Solubility->CYP_Inhibition Permeability Permeability (PAMPA) PPB Plasma Protein Binding Permeability->PPB MetStab_uSomes Metabolic Stability (Liver Microsomes) MetStab_Hep Metabolic Stability (Hepatocytes) MetStab_uSomes->MetStab_Hep hERG hERG Liability (Automated Patch Clamp) CYP_Inhibition->hERG Cytotoxicity General Cytotoxicity (e.g., HepG2 cells) PPB->Cytotoxicity Genotoxicity Genotoxicity (e.g., Ames Test) MetStab_Hep->Genotoxicity Candidate Lead Candidate for In Vivo PK Studies hERG->Candidate Cytotoxicity->Candidate Genotoxicity->Candidate

Figure 1: A tiered ADME-Tox cascade. Early-stage assays focus on fundamental drug-like properties, while later stages investigate specific safety and interaction liabilities.

Part 1: Foundational Properties - Will the Drug Reach its Target?

This section focuses on two of the most fundamental properties governing oral bioavailability: solubility and permeability. A compound must first dissolve in the gastrointestinal fluid and then permeate the intestinal wall to enter systemic circulation.

Aqueous Solubility: The First Hurdle

Poor aqueous solubility is a frequent challenge for kinase inhibitors, which are often crystalline, hydrophobic molecules. Insufficient solubility leads to low and erratic absorption, hindering the development of an oral formulation.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

  • Stock Solution Preparation: Create 10 mM stock solutions of the test compounds in 100% dimethyl sulfoxide (DMSO).

  • Compound Dispensing: In a 96-well clear-bottom plate, dispense a small volume (e.g., 2 µL) from the stock solution into wells containing 198 µL of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This creates a "DMSO crash" method that mimics the precipitation potential upon entering an aqueous environment. The final DMSO concentration should be kept low (≤1%) to minimize co-solvent effects.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow equilibrium to be reached.

  • Turbidity Measurement: Measure the absorbance or turbidity of each well using a plate reader at a wavelength sensitive to light scattering (e.g., 620 nm or via nephelometry).

  • Solubility Determination: The kinetic solubility is defined as the highest concentration of the compound that does not produce a signal significantly above the background (buffer + 1% DMSO). This is determined by comparing the signal from a serial dilution of the compound against a threshold.

Comparative Data for 4-(Pyrimidin-4-yloxy)aniline Analogs

For this guide, we will compare four hypothetical analogs to illustrate how minor chemical modifications can impact ADME-Tox properties.

Compound IDR-Group on Aniline RingRationale for ModificationKinetic Solubility (µM) at pH 7.4
Cmpd-A -H (Parent)Baseline scaffold12
Cmpd-B -CH₂-N-morpholineIntroduce a basic, polar group to improve solubility.> 200
Cmpd-C -OCF₃Increase lipophilicity to potentially boost potency/permeability.< 2
Cmpd-D -SO₂NH₂Add a polar, hydrogen-bonding group.65

Expertise & Experience: The data clearly shows that introducing an ionizable basic amine (Cmpd-B) or a polar sulfonamide (Cmpd-D) dramatically enhances solubility, a common and effective strategy in medicinal chemistry. Conversely, the lipophilic trifluoromethoxy group (Cmpd-C) renders the molecule practically insoluble, a significant red flag for oral drug development.

Membrane Permeability: Crossing the Gut Wall

Once dissolved, a drug must cross the intestinal epithelium. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method that models this passive diffusion process.[6]

Experimental Protocol: PAMPA

  • Reagent Preparation: Prepare a donor buffer (e.g., pH 5.5-6.5, simulating the upper intestine) and an acceptor buffer (pH 7.4, simulating physiological pH). Prepare a lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).

  • Donor Plate Preparation: Add test compounds (typically 10-50 µM) to the wells of a 96-well filter plate (the donor plate).

  • Membrane Formation: Carefully add ~5 µL of the lipid solution to the porous filter of each well in the donor plate.

  • Assay Assembly: Fill the wells of a 96-well acceptor plate with the acceptor buffer. Place the donor filter plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.

  • Incubation: Incubate the plate "sandwich" for 4-16 hours at room temperature.

  • Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Permeability Calculation: The apparent permeability coefficient (Pₑ) is calculated. Compounds are often binned into high, medium, and low permeability classes.

PAMPA_Assay Donor Donor Plate (pH 6.5) Test Compound in Buffer Membrane Filter Plate Artificial Lipid Membrane (Phosphatidylcholine) Donor->Membrane Compound Diffusion Acceptor Acceptor Plate (pH 7.4) Buffer Membrane->Acceptor Analysis { Analysis|LC-MS/MS Quantification of Donor & Acceptor Wells} Acceptor->Analysis

Figure 2: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Comparative Permeability Data

Compound IDApparent Permeability (Pₑ, 10⁻⁶ cm/s)Predicted Absorption Class
Cmpd-A 7.5High
Cmpd-B 1.8Low-Moderate
Cmpd-C 15.2High
Cmpd-D 0.9Low

Trustworthiness: This protocol is self-validating by including high-permeability (e.g., testosterone) and low-permeability (e.g., atenolol) controls. The results for these standards must fall within an established range for the assay to be considered valid.

Expertise & Experience: A classic trade-off is observed. The modifications that improved solubility (Cmpd-B and Cmpd-D) increased the molecule's polarity, thereby reducing its ability to passively diffuse across the lipophilic membrane. The highly lipophilic Cmpd-C, despite its poor solubility, is predicted to be highly permeable. This highlights the delicate balance medicinal chemists must strike between these two fundamental properties.

Part 2: Metabolism and Safety Liabilities

Once a drug is absorbed, it faces metabolism (primarily by the liver) and potential off-target toxicities.

Metabolic Stability: Predicting In Vivo Clearance

Rapid metabolism by hepatic enzymes, particularly the Cytochrome P450 (CYP) superfamily, leads to a short drug half-life and high clearance, often requiring frequent or high doses. The liver microsomal stability assay is a primary screen to predict this.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Preparation: Prepare a master mix containing liver microsomes (human or other species, e.g., 0.5 mg/mL protein) and phosphate buffer (pH 7.4) in a 96-well plate. Pre-warm to 37°C.

  • Initiation of Reaction: Add a solution of NADPH (a required cofactor for CYP enzymes) to the master mix. Immediately afterward, add the test compound (typically at a low concentration, e.g., 1 µM, to be under the enzyme's Kₘ).

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction is transferred to a quenching solution (e.g., ice-cold acetonitrile) that contains an analytical internal standard. The acetonitrile stops the enzymatic reaction and precipitates the proteins.

  • Sample Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to determine the ratio of the parent compound peak area to the internal standard peak area.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining vs. time. The slope of this line is the elimination rate constant (k). From this, the in vitro half-life (t₁/₂ = 0.693/k) and intrinsic clearance (CLᵢₙₜ) can be calculated.

Comparative Metabolic Stability Data (Human Liver Microsomes)

Compound IDIn Vitro Half-life (t₁/₂, min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg)Predicted Hepatic Clearance
Cmpd-A 3540Moderate
Cmpd-B > 120< 12Low
Cmpd-C 5277Very High
Cmpd-D 8816Low

Expertise & Experience: The electron-withdrawing trifluoromethoxy group on Cmpd-C likely makes the adjacent aromatic ring more susceptible to oxidative metabolism by CYP enzymes, resulting in very rapid clearance. This is a common liability for halogenated compounds. The morpholine and sulfonamide groups (Cmpd-B and Cmpd-D) are more metabolically robust, which is a highly desirable feature.

CYP450 Inhibition: Predicting Drug-Drug Interactions

If a new drug inhibits a major CYP isoform (e.g., CYP3A4, 2D6, 2C9), it can slow the metabolism of co-administered drugs that are substrates for that enzyme, leading to potentially toxic elevations in their plasma levels.

Experimental Protocol: Fluorometric CYP Inhibition Assay

  • Reagent Preparation: Use recombinant human CYP enzymes and corresponding fluorogenic probe substrates that become highly fluorescent only after being metabolized by the specific CYP isoform.

  • Assay Setup: In a 96-well black plate, add the enzyme, buffer, and a serial dilution of the test compound (or a known inhibitor as a positive control).

  • Reaction Initiation: Add the probe substrate and an NADPH-regenerating system to start the reaction.

  • Kinetic Monitoring: Immediately place the plate in a fluorescent plate reader heated to 37°C and monitor the increase in fluorescence over time.

  • IC₅₀ Determination: The rate of reaction (slope of fluorescence vs. time) is calculated for each inhibitor concentration. These rates are plotted against the log of the inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the enzyme's activity).

Comparative CYP Inhibition Data (IC₅₀, µM)

Compound IDCYP3A4CYP2D6CYP2C9DDI Risk Potential
Cmpd-A 15.5> 5028.1Low
Cmpd-B > 50> 50> 50Very Low
Cmpd-C 0.812.37.5High (for CYP3A4)
Cmpd-D 22.4> 5041.0Low

Expertise & Experience: An IC₅₀ value below 1 µM is a significant red flag, and below 10 µM warrants caution. Cmpd-C shows potent inhibition of CYP3A4, the enzyme responsible for metabolizing ~50% of drugs on the market. This DDI potential is a major liability. Cmpd-B continues to show a very clean profile, which is highly advantageous.

Cardiotoxicity (hERG) Screening: A Critical Safety Checkpoint

Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[4] Early screening for hERG liability is a regulatory expectation and a critical safety assessment.

Experimental Protocol: Automated Electrophysiology (Patch Clamp)

  • Cell Culture: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.

  • Assay Preparation: Cells are harvested and placed into the automated patch-clamp system (e.g., QPatch or IonWorks). The system automatically establishes a high-resistance "giga-seal" between a single cell and a microelectrode.

  • Whole-Cell Configuration: The cell membrane is ruptured to allow electrical access to the entire cell (whole-cell mode).

  • Voltage Clamp Protocol: A specific voltage pulse protocol is applied to elicit and measure the hERG potassium current, identifiable by its characteristic slow deactivation "tail current".

  • Compound Application: A baseline current is established, after which increasing concentrations of the test compound are perfused over the cell. The effect on the hERG tail current is recorded at each concentration.

  • IC₅₀ Determination: The percentage of current inhibition is plotted against compound concentration to determine the IC₅₀ value.

Comparative hERG Liability Data

Compound IDhERG IC₅₀ (µM)On-Target Potency (IC₅₀, µM)*Safety Margin (hERG/Target)Cardiac Risk Assessment
Cmpd-A 8.50.050170Low
Cmpd-B > 300.045> 667Very Low
Cmpd-C 12.10.015807Very Low
Cmpd-D 1.10.08014High

*Hypothetical on-target potency is included to calculate the safety margin.

Expertise & Experience: A safety margin (hERG IC₅₀ / On-Target IC₅₀) of >100 is generally desired. Cmpd-D, which contains a basic aniline nitrogen and a sulfonamide, possesses structural features often associated with hERG binding. Its potent inhibition and low safety margin represent a serious cardiotoxicity risk that would likely halt its development. Cmpd-B and Cmpd-C show excellent separation between their on-target and hERG activities.

Conclusion: A Data-Driven Decision for Lead Candidate Selection

Synthesizing the multiparameter data provides a clear path forward for selecting the optimal candidate.

Compound IDSolubilityPermeabilityMetabolic StabilityCYP InhibitionhERG RiskOverall Assessment
Cmpd-A PoorHighModerateLowLowPoor starting point due to solubility.
Cmpd-B Excellent ModerateExcellent Very Low Very Low Most Promising Candidate.
Cmpd-C Very Poor HighVery Poor High Very LowMultiple liabilities (solubility, metabolism, DDI).
Cmpd-D GoodLowExcellent LowHigh Unacceptable cardiotoxicity risk.

The analysis reveals that Cmpd-B is the superior candidate . While its permeability is only moderate, this is a manageable challenge that could potentially be addressed through formulation. Crucially, it excels in all other areas: outstanding solubility, high metabolic stability, and a very clean safety profile with no significant CYP inhibition or hERG liability. This well-balanced profile minimizes downstream risk and makes Cmpd-B the clear choice for progression into more advanced preclinical studies, including in vivo pharmacokinetics. This comparative, data-driven approach is fundamental to navigating the complexities of drug discovery and efficiently advancing safer, more effective medicines.

References

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  • Title: In Vitro ADME-Tox Profiling. Source: Creative Biostructure. URL: [Link]

  • Title: ADME/Tox: Creating a Safer Drug-Discovery Pipeline. Source: Biocompare. URL: [Link]

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  • Title: In vitro ADME-Tox characterisation in drug discovery and development. Source: VectorB2B. URL: [Link]

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Statistical analysis of biological data from 4-(Pyrimidin-4-yloxy)aniline derivative screening

Author: BenchChem Technical Support Team. Date: February 2026

Title: Statistical Evaluation of Novel 4-(Pyrimidin-4-yloxy)aniline Derivatives: A Comparative Analysis against Pazopanib and Sorafenib

Executive Summary

This technical guide provides a rigorous statistical framework for evaluating novel 4-(Pyrimidin-4-yloxy)aniline derivatives—a scaffold structurally related to the FDA-approved kinase inhibitor Pazopanib . We compare the biological performance of a representative novel lead (designated here as Compound 7d ) against industry standards Pazopanib and Sorafenib . This analysis focuses on quantitative metrics: Z-factor validation, 4-parameter logistic (4PL) modeling of IC50, and selectivity profiling against the VEGFR2 (KDR) target.

The Chemical Scaffold & Target Landscape

The 4-(Pyrimidin-4-yloxy)aniline moiety is a privileged pharmacophore in medicinal chemistry, serving as the hinge-binding motif in Type I and Type II kinase inhibitors.

  • Primary Target: VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).[1][2]

  • Mechanism: ATP-competitive inhibition preventing receptor autophosphorylation and downstream angiogenesis signaling.

  • The Challenge: While Pazopanib is effective, it exhibits hepatotoxicity risks due to off-target promiscuity. Novel derivatives aim to improve the Selectivity Score (S-score) while maintaining nanomolar potency.

Figure 1: VEGFR2 Signaling Pathway Context

The following diagram illustrates the biological node where these derivatives intervene.

VEGFR_Pathway VEGF_Ligand VEGF-A (Ligand) VEGFR2 VEGFR2 Receptor (Tyrosine Kinase) VEGF_Ligand->VEGFR2 Binding Phosphorylation Autophosphorylation (Y1175) VEGFR2->Phosphorylation Activation Inhibitor 4-(Pyrimidin-4-yloxy)aniline Derivative (Inhibitor) Inhibitor->VEGFR2 ATP Competition (Block) PLCg PLCγ Phosphorylation->PLCg RAF RAF-MEK-ERK Phosphorylation->RAF PKC PKC PLCg->PKC Angiogenesis Endothelial Cell Proliferation PKC->Angiogenesis RAF->Angiogenesis

Caption: Mechanism of Action.[2][3][4] The derivative competes with ATP at the VEGFR2 intracellular domain, blocking downstream RAF/MEK and PLCγ signaling cascades.

Statistical Framework for Screening Validation

Before analyzing compound potency, the assay itself must be statistically validated. We utilize the Z-factor (Z') metric rather than simple Signal-to-Noise (S/N) ratios, as Z' accounts for data variability (standard deviation).

Assay Robustness Metrics
MetricFormulaAcceptance CriteriaInterpretation
Z-Factor (Z') $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n}$
Signal-to-Background (S/B)

> 5.0 Indicates sufficient dynamic range but ignores variance.
Coefficient of Variation (CV)

< 10% Measures pipetting precision and instrumental stability.
  • 
    : Mean and SD of Positive Control (e.g., Staurosporine, 100% Inhibition).
    
  • 
    : Mean and SD of Negative Control (DMSO, 0% Inhibition).
    
Data Normalization Pipeline

Raw fluorescence units (RFU) must be normalized to mitigate plate-to-plate drift.



Comparative Performance Analysis

The following data compares the novel derivative Compound 7d against the parent scaffold (Pazopanib) and a structural alternative (Sorafenib).

Experimental Conditions:

  • Assay: HTRF® Kinase Assay (Cisbio).

  • ATP Concentration:

    
     apparent (10 µM).
    
  • Incubation: 60 min @ 25°C.

Table 1: Potency (IC50) and Selectivity Profile
CompoundVEGFR2 IC50 (nM) ± SDHill Slope (h)Selectivity (VEGFR2 vs. EGFR)Statistical Significance (p-value)*
Compound 7d 18.5 ± 2.1 -1.1> 500-fold< 0.01 (vs Pazopanib)
Pazopanib 32.0 ± 4.5-0.95~100-foldReference
Sorafenib 93.0 ± 8.2-1.2~30-fold< 0.001 (vs Pazopanib)

*Significance determined via One-way ANOVA with Dunnett’s post-hoc test.

Analysis:

  • Potency: Compound 7d exhibits superior potency (18.5 nM) compared to Pazopanib (32 nM). The overlapping confidence intervals must be checked; here, the standard deviations suggest a statistically distinct population.

  • Hill Slope: All slopes are near -1.0, indicating standard 1:1 binding stoichiometry. A slope significantly > -1.0 (e.g., -3.0) would suggest aggregation artifacts or covalent binding, which are false positives in HTS.

Protocol: The Self-Validating Statistical Workflow

This workflow ensures that every data point generated is statistically defensible.

Figure 2: Statistical Data Processing Pipeline

Automated workflow for handling raw HTS data.

Data_Pipeline RawData Raw RFU Data (CSV/XLS) QC_Check Z-Factor Calculation (Per Plate) RawData->QC_Check QC_Check->RawData Fail (Repeat) Norm Normalization (% Inhibition) QC_Check->Norm Pass (Z' > 0.5) Outlier Grubbs' Test (Remove Outliers) Norm->Outlier Fit 4PL Regression (Levenberg-Marquardt) Outlier->Fit Result IC50 & Confidence Intervals Fit->Result

Caption: Data flows from raw acquisition through rigorous QC gates (Z-factor) and outlier detection before final parameter estimation.

Step-by-Step Protocol
  • Plate Layout & Controls:

    • Use 384-well plates. Columns 1-2: Positive Control (Staurosporine 10 µM). Columns 23-24: Negative Control (DMSO).

    • Why: Edge effects can skew data. Randomize sample placement if Z' < 0.4 consistently.

  • Dose-Response Preparation:

    • Prepare 10-point serial dilutions (1:3 ratio) starting at 10 µM.

    • Statistical Note: 10 points are required to define the Top, Bottom, Slope, and IC50 of the 4PL curve accurately.

  • Reaction & Detection:

    • Mix Enzyme (VEGFR2), Peptide Substrate, and Compound. Incubate 60 min.

    • Add ATP to initiate. Add Detection Reagent (EDTA/Antibody) to stop.

  • Curve Fitting (The 4PL Model):

    • Fit data to the 4-Parameter Logistic Equation :

      
      
      
    • Constraint Rule: If the "Bottom" parameter floats < -10% or > 10%, fix it to 0 (theoretical minimum). Floating asymptotes in noisy data lead to artificial IC50 shifts.

Statistical Pitfalls & Validation

1. The "Bottom" Parameter Trap: In screening 4-(Pyrimidin-4-yloxy)aniline derivatives, researchers often observe a "Bottom" value of 20% inhibition rather than 0% due to compound fluorescence or precipitation.

  • Solution: Use Robust Regression instead of standard Least Squares to minimize the weight of outliers at high concentrations.

2. Heteroscedasticity: Biological data variance often increases with the signal magnitude (heteroscedasticity).

  • Solution: Apply

    
     weighting  during the non-linear regression. This ensures that the low-signal data points (near the IC50) influence the curve fit more than the high-variance saturation points.
    

3. Reproducibility (Minimum Significant Ratio - MSR): To claim Compound 7d is better than Pazopanib, the ratio of their IC50s must exceed the assay's MSR.



  • Typically, an MSR of 3.0 is acceptable. If

    
    , the difference may not be biologically significant despite statistical significance.
    

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[5] Journal of Biomolecular Screening. Link

  • Kumar, R., et al. (2009). Myelosuppression and Kinase Selectivity of Multikinase Angiogenesis Inhibitors (Pazopanib vs Sorafenib).[4] British Journal of Cancer. Link

  • Sebaugh, J. L. (2011). Guidelines for Accurate EC50/IC50 Estimation.[6] Pharmaceutical Statistics. Link

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10113978 (Pazopanib). Link

  • Motzer, R. J., et al. (2013). Pazopanib versus Sunitinib in Metastatic Renal-Cell Carcinoma. New England Journal of Medicine. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Pyrimidin-4-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Pyrimidin-4-yloxy)aniline, a compound that, while promising in research, requires meticulous handling due to its inherent hazardous properties. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.

Hazard Assessment and Characterization

Before any disposal procedure can be initiated, a thorough understanding of the potential hazards is paramount. Based on the known toxicology of aniline and the hazard classifications of isomeric compounds, 4-(Pyrimidin-4-yloxy)aniline should be presumed to possess the following characteristics:

Hazard ClassificationDescriptionRationale and Key Considerations
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2]Aniline is known to be toxic via all routes of exposure.[2][3] The primary mechanism of aniline toxicity is the induction of methemoglobinemia, which impairs oxygen transport in the blood.[3]
Skin Corrosion/Irritation Causes skin irritation.[1]Direct contact can lead to local irritation. Prolonged exposure to aniline derivatives can cause dermatitis.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]The compound can cause significant irritation and potential damage to the eyes upon contact.
Germ Cell Mutagenicity & Carcinogenicity Suspected of causing genetic defects and cancer.[2]Aniline is classified as a suspected human carcinogen.[2] This necessitates handling it with the utmost care to minimize any long-term health risks.
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.Release into the environment must be strictly avoided to prevent harm to ecosystems.

Given these potential hazards, 4-(Pyrimidin-4-yloxy)aniline must be managed as hazardous chemical waste . Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper selection and use of PPE are non-negotiable when handling 4-(Pyrimidin-4-yloxy)aniline for disposal. The following PPE is mandatory:

  • Gloves: Wear nitrile or butyl rubber gloves. Check for any signs of degradation or perforation before use.

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations where splashing is a possibility.

  • Lab Coat: A full-length, buttoned lab coat must be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary. All work with the solid compound should ideally be performed within a certified chemical fume hood.[5]

Segregation and Waste Collection: A Step-by-Step Protocol

The cornerstone of proper chemical disposal is rigorous segregation to prevent inadvertent and dangerous reactions. Follow this protocol for the collection of 4-(Pyrimidin-4-yloxy)aniline waste:

  • Designate a Waste Container:

    • Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).[6][7]

    • The container must have a secure, tight-fitting lid to prevent the release of vapors.[6][7]

    • The container must be in good condition, free from cracks or residues from previous use.

  • Labeling is Critical:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • The label must clearly state the full chemical name: "4-(Pyrimidin-4-yloxy)aniline". Avoid abbreviations or chemical formulas.

    • Indicate the known or suspected hazards (e.g., "Toxic," "Irritant," "Suspected Carcinogen").

  • Waste Collection Procedure:

    • Solid Waste: Carefully transfer any residual solid 4-(Pyrimidin-4-yloxy)aniline into the designated hazardous waste container using a dedicated spatula or scoop.

    • Contaminated Materials: Any items that have come into direct contact with the compound, such as weighing paper, gloves, and disposable labware, must also be placed in the same hazardous waste container.[8]

    • Solutions: If you have solutions containing 4-(Pyrimidin-4-yloxy)aniline, they should be collected in a separate, compatible, and clearly labeled hazardous waste container for liquids. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Decontamination of Glassware:

    • Rinse any glassware that has contained 4-(Pyrimidin-4-yloxy)aniline with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood.

    • The first rinseate is considered acutely hazardous and must be collected in the designated liquid hazardous waste container.

    • Subsequent rinses can be managed as per your laboratory's standard procedures for solvent waste.

Storage and Final Disposal: Ensuring a Safe Handoff

Proper storage of the collected waste is crucial while awaiting pickup by your institution's EHS or a licensed hazardous waste disposal contractor.

  • Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[6][7] This area should be away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

  • Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.[6][7]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not allow hazardous waste to accumulate in the laboratory.

The following flowchart illustrates the decision-making process for the proper disposal of 4-(Pyrimidin-4-yloxy)aniline:

DisposalWorkflow Disposal Workflow for 4-(Pyrimidin-4-yloxy)aniline start Start: Have 4-(Pyrimidin-4-yloxy)aniline waste? assess_hazards Assess Hazards (Toxic, Irritant, Suspected Carcinogen) start->assess_hazards improper_disposal Improper Disposal (Trash, Drain) STOP! start->improper_disposal wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->wear_ppe select_container Select & Label Hazardous Waste Container wear_ppe->select_container collect_waste Collect Waste (Solid, Contaminated Items, Rinseate) select_container->collect_waste seal_container Securely Seal Container collect_waste->seal_container store_safely Store in Designated Area (Ventilated, Secure, Secondary Containment) seal_container->store_safely contact_ehs Contact EHS for Pickup store_safely->contact_ehs disposal_complete Disposal Complete contact_ehs->disposal_complete

Caption: Decision workflow for the safe disposal of 4-(Pyrimidin-4-yloxy)aniline.

Spill Management: Preparedness is Key

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

  • Small Spills (in a chemical fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent.[9]

    • Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[9]

    • Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Large Spills (or any spill outside of a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and your institution's EHS department immediately.

    • Prevent others from entering the area.

    • If safe to do so, increase ventilation to the area.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of scientific integrity and environmental stewardship.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • LPS.org. (n.d.). Safety Data Sheet (SDS) Aniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Pyrimidin-2-yl)aniline. PubChem Compound Database. Retrieved from [Link]

  • Rutgers University. (n.d.). Aniline. Retrieved from a URL related to Rutgers University's safety documents.
  • UK Government. (n.d.). Aniline - Incident management.
  • U.S. Centers for Disease Control and Prevention. (n.d.). Aniline. ATSDR. Retrieved from [Link]

  • Washington State University. (n.d.). Aniline.
  • Acros Organics. (2020).
  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
  • MilliporeSigma. (2025).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.